UNC2881

Catalog No.
S547975
CAS No.
M.F
C25H33N7O2
M. Wt
463.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC2881

Product Name

UNC2881

IUPAC Name

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide

Molecular Formula

C25H33N7O2

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31)

InChI Key

NPVXOWLPOFYACO-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4

solubility

Soluble in DMSO, not in water

Synonyms

UNC2881, UNC-2881, UNC 2881

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4

The exact mass of the compound N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide is 463.26957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: UNC2881 as a Selective Mer Tyrosine Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Chemical Characteristics

UNC2881 is a highly selective small molecule inhibitor targeting Mer tyrosine kinase (MERTK), developed through structure-based drug design approaches. This compound emerged from a substituted-pyrimidine scaffold optimization program that utilized a pseudo-ring replacement strategy to enhance selectivity and pharmacological properties [1]. The chemical structure enables formation of critical hydrogen bonds with the kinase hinge region, particularly with residues Pro672 and Met674, which explains its potent inhibitory activity [1].

Key Chemical Properties
Property Specification
CAS Number 1493764-08-1 [2] [3] [4]
Molecular Formula C₂₅H₃₃N₇O₂ [2] [3] [4]
Molecular Weight 463.58 g/mol [2] [3] [4]
Appearance White to off-white powder [5] [6]
Storage Conditions Desiccate at -20°C [2]
Solubility DMSO: ~92 mg/mL (~198 mM); Ethanol: ~5-7 mg/mL; Water: Insoluble [3] [4] [5]
Formulation Preparation

For in vitro applications, this compound is typically prepared as a concentrated stock solution in DMSO at 10-100 mM, which can be diluted into aqueous buffers while maintaining final DMSO concentrations below 0.1-1% to avoid cellular toxicity [2] [3]. For in vivo studies, several formulations have been validated:

  • Formulation 1: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O (4.6 mg/mL) [3]
  • Formulation 2: 5% DMSO + 95% Corn oil (0.28 mg/mL) [3]
  • Formulation 3: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥2.5 mg/mL) [5]

Mechanism of Action and Selectivity Profile

Mer Kinase Inhibition and Signaling Pathways

This compound functions as a potent ATP-competitive inhibitor that specifically targets the kinase domain of Mer receptor tyrosine kinase. Mer is a member of the TAM (TYRO3, AXL, Mer) receptor family that plays critical roles in platelet aggregation, macrophage function, and apoptotic cell clearance [1] [7]. The compound demonstrates exceptional selectivity for Mer over other TAM family members, making it a valuable tool for dissecting Mer-specific signaling pathways [1] [3].

G cluster_pathway Mer Signaling Pathway Gas6 Gas6 TAM_Receptor TAM_Receptor Gas6->TAM_Receptor Binding PROS1 PROS1 PROS1->TAM_Receptor Binding Dimerization Receptor Dimerization & Autophosphorylation TAM_Receptor->Dimerization PS Phosphatidylserine (exposed on apoptotic cells) PS->TAM_Receptor Enhances Downstream Downstream Signaling (PI3K/Akt, MEK/ERK, STAT) Dimerization->Downstream Cellular Cellular Responses Downstream->Cellular Platelet Platelet Aggregation Cellular->Platelet Survival Cell Survival Cellular->Survival Phagocytosis Phagocytosis Cellular->Phagocytosis Immune Immune Suppression Cellular->Immune This compound This compound This compound->TAM_Receptor Inhibits

Mer Kinase Signaling Pathway and this compound Inhibition Mechanism. This compound binds to the kinase domain, preventing receptor autophosphorylation and downstream signaling activation.

Selectivity and Potency Data
Target IC₅₀ (nM) Selectivity Fold (vs. Mer)
Mer 4.3 nM [2] [3] [4] 1x
Tyro3 250-360 nM [3] [5] 58-68x
Axl 360 nM [3] [5] 83-84x
Other Kinases (FGFR1, KDR, EGFR, ITK, TRKA) >50% inhibition at 430 nM [2] [6] >100x

This compound exhibits concentration-dependent inhibition of Mer autophosphorylation in cellular assays, with an IC₅₀ of 22 nM in 697 B-ALL cells, demonstrating effective cellular penetration and target engagement [2] [1] [3]. The compound also inhibits ligand-dependent phosphorylation of an EGFR-Mer chimeric receptor, confirming its specific action on the intracellular kinase domain rather than interfering with ligand-receptor interactions [1] [3].

Experimental Applications and Protocols

In Vitro Assay Methods
3.1.1 Kinase Inhibition Assay (Biochemical)

The microfluidic capillary electrophoresis (MCE) assay is utilized for determining biochemical IC₅₀ values against purified Mer kinase [1] [8]. In this assay, this compound is serially diluted in DMSO and incubated with Mer kinase, ATP, and appropriate peptide substrate. Phosphorylated and non-phosphorylated peptides are separated and quantified, with data analyzed using nonlinear regression to determine IC₅₀ values [1].

3.1.2 Cellular Target Engagement

For assessing cellular potency, 697 B-ALL cells (which express endogenous Mer) are treated with this compound across a concentration range (0-1000 nM) for 1 hour [2] [3]. Cells are then lysed and subjected to Western blot analysis using anti-phospho-Mer and total Mer antibodies. The IC₅₀ of 22 nM is calculated based on the concentration-dependent reduction in Mer phosphorylation normalized to total Mer expression [2] [3] [6].

3.1.3 Platelet Aggregation Assay

Human platelet-rich plasma is pre-incubated with this compound (typically 3 μM) or vehicle control for 1 hour [2] [1]. Aggregation is induced by adding fibrillar Type I equine collagen, and platelet aggregation is measured using a lumi-aggregometer. This compound typically inhibits collagen-induced platelet aggregation by >25% while also reducing ATP release, a marker of platelet activation [2] [6].

G This compound This compound Preincubation Pre-incubation with this compound (1 hour, 3 μM) This compound->Preincubation Platelets Platelet Preparation (Human platelet-rich plasma) Platelets->Preincubation Stimulation Collagen Stimulation (Type I equine fibrillar collagen) Preincubation->Stimulation Measurement Aggregation Measurement (Lumi-aggregometer) Stimulation->Measurement Output Results: >25% inhibition of aggregation Reduced ATP release Measurement->Output

Platelet Aggregation Assay Workflow. This compound pre-incubation significantly inhibits collagen-induced platelet activation and aggregation.

In Vivo Experimental Use
3.2.1 Pharmacokinetic Parameters in Mice
Parameter Value
Route IV and PO [2] [5]
Dose 3 mg/kg [2] [5]
Half-life (t₁/₂) 0.8 hours [2] [5]
Oral Bioavailability 14% [2] [3] [5]
Systemic Clearance 94.5 mL/min/kg [2] [5]
Volume of Distribution (Vss) 1.65 L/kg [2] [5]
3.2.2 In Vivo Efficacy Models

In thrombosis models, this compound has demonstrated efficacy in preventing pathologic clot formation without significantly impacting bleeding times, mirroring the phenotype observed in Mer knockout mice [1]. Additionally, in viral infection models, this compound (3 mg/kg administered intravenously on days -3, -2, -1, and 0 relative to infection) limits Mer signaling and enhances antiviral immune responses, reducing vesicular stomatitis virus (VSV) replication in spleen, liver, kidney, and lung tissues [5].

Therapeutic Potential and Research Applications

Antithrombotic Applications

The primary therapeutic potential of this compound lies in thrombosis prevention and treatment. Unlike current antiplatelet therapies (aspirin, clopidogrel) that significantly increase bleeding risk, Mer inhibition specifically targets the second phase of platelet activation without disrupting initial hemostatic mechanisms [1]. This unique mechanism offers the potential for antithrombotic efficacy with reduced bleeding complications, addressing a significant limitation of current therapies [1].

Oncological Applications

While initially developed for thrombosis, this compound also has relevance in cancer research, particularly given Mer's role in oncogenesis. Mer is ectopically expressed in approximately 50% of pediatric T-cell acute lymphoblastic leukemia (ALL) samples and contributes to leukemogenesis [8]. This compound's ability to inhibit Mer phosphorylation in ALL cells supports its utility as a tool compound for investigating Mer signaling in cancer biology and evaluating Mer as a therapeutic target in hematologic malignancies [2] [8].

Immunomodulatory Potential

Emerging research indicates that this compound may modulate antiviral immune responses by limiting Mer-mediated immunosuppression in dendritic cells and macrophages [5]. This application leverages the natural role of TAM receptors in negatively regulating innate immunity and highlights the compound's potential beyond its initially intended applications [7] [5].

Commercial Availability and Supplier Information

This compound is readily available from multiple specialized chemical suppliers targeting research markets:

Supplier Catalog Number Purity Price Range
BioCrick BCC1183 Not specified $92 (5 mg) [2]
TargetMol T2629 99.85% $39 (5 mg) [4]
MedChemExpress Multiple options Not specified Inquire [5]
ApexBio B4357 Not specified $102 (10 mg) [6]
Fisher Scientific/Tocris p-7161687 98% Inquire [9]

Conclusion

References

Mechanism of Action and Core Characterization

Author: Smolecule Technical Support Team. Date: February 2026

UNC2881 functions as a highly specific ATP-competitive inhibitor of the Mer tyrosine kinase [1]. It binds to the kinase's ATP-binding pocket, forming key hydrogen bonds with the hinge region residues (e.g., Pro672 and Met674), thereby blocking kinase activity and subsequent phosphorylation [1].

The table below summarizes its primary biochemical and cellular characteristics:

Parameter Description / Value
Primary Target Mer tyrosine kinase (MerTK) [2] [3] [4]
Biochemical IC₅₀ (Mer) 4.3 nM (cell-free assay) [2] [4] [5]
Cellular IC₅₀ (Mer) 22 nM (inhibition of Mer phosphorylation in 697 B-ALL cells) [2] [6] [3]
Selectivity 83-fold selective over Axl (IC₅₀ = 360 nM); 58-fold selective over Tyro3 (IC₅₀ = 250 nM) [2] [3]
Key Functional Outcome Potently inhibits collagen-induced platelet aggregation [6] [3] [1]
Oral Bioavailability (Mice) 14% [2] [3]

This pathway illustrates the core mechanistic action of this compound and its functional consequence in platelets.

This compound inhibits MerTK kinase activity, preventing its phosphorylation and subsequent platelet aggregation.

Experimental Data and Protocols

For researchers aiming to validate or apply these findings, here are detailed methodologies for key experiments.

In Vitro Kinase Inhibition and Cell-Based Assays

This protocol measures the direct inhibition of MerTK kinase activity and downstream phosphorylation in cells.

  • Objective: To determine the potency of this compound in inhibiting MerTK phosphorylation in a cellular context.
  • Cell Lines: 697 B-cell Acute Lymphoblastic Leukemia (B-ALL) cells or 32D-EMC cells expressing a chimeric EGFR-MerTK receptor [2] [3].
  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM) and serially dilute in culture medium to working concentrations (e.g., 0-1000 nM). Include a DMSO-only vehicle control [2] [3].
  • Experimental Procedure:
    • Seed cells at an appropriate density (e.g., 3x10⁵ to 3x10⁶ cells/mL).
    • Pre-treat cells with this compound or vehicle for 1 hour.
    • For 32D-EMC chimeric cells, stimulate with EGF ligand (100 ng/mL) for 15 minutes to activate the EGFR-MerTK receptor.
    • Lyse cells and extract proteins.
  • Analysis: Perform Western blot analysis.
    • Primary Antibodies: Anti-phospho-MerTK, total MerTK, and downstream signaling proteins like phospho-STAT6, phospho-AKT, and phospho-ERK1/2.
    • Expected Outcome: Dose-dependent reduction in MerTK and downstream protein phosphorylation. Calculate the IC₅₀ from band intensity [2] [7].
Functional Platelet Aggregation Assay

This protocol assesses the functional effect of this compound on platelet activity, which is its primary proposed therapeutic application.

  • Objective: To evaluate the effect of this compound on collagen-induced platelet aggregation.
  • Sample Preparation: Prepare human platelet-rich plasma (PRP) from fresh blood samples [1].
  • Compound Treatment: Pre-incubate PRP with this compound (e.g., at 3 µM) or vehicle for 1 hour at 37°C [3] [1].
  • Stimulus and Measurement:
    • Use a platelet aggregometer.
    • Induce aggregation by adding fibrillar type I equine collagen to the PRP.
    • Monitor aggregation in real-time, typically by measuring increased light transmission.
  • Analysis: Quantify the maximum percentage of aggregation inhibition in this compound-treated samples compared to the vehicle control. A >25% inhibition is considered significant at 3 µM [3] [1].

Pharmacokinetics and In Vivo Data

The table below summarizes key in vivo pharmacokinetic parameters of this compound in mice, which are critical for designing animal studies.

Parameter Value (Mice) Route
Half-life (T₁/₂) 0.8 hours [2] [3] Intravenous (i.v.)
Systemic Clearance (CL) 94.5 mL/min/kg [2] [3] Intravenous (i.v.)
Oral Bioavailability (F) 14% [2] [3] Oral (p.o.)
Typical In Vivo Dose 3 mg/kg [2] [3] Intravenous (i.v.) / Oral (p.o.)

Comparison with a Related Inhibitor: UNC2025

While this compound is a valuable tool compound, its relatively low oral bioavailability and high systemic clearance limit its therapeutic potential. This spurred the development of UNC2025, a later-generation MERTK inhibitor with superior drug-like properties [7] [8].

  • Enhanced Profile: UNC2025 is orally bioavailable, has a longer half-life (~3.8 hours in mice), and potently inhibits MERTK phosphorylation in bone marrow leukemic blasts [7].
  • Therapeutic Efficacy: UNC2025 has shown significant anti-leukemic effects in preclinical models, including inducing apoptosis in MERTK-expressing cell lines, reducing tumor burden in xenograft models, and sensitizing leukemia cells to methotrexate [7] [8]. Approximately 30% of primary leukemia patient samples were sensitive to UNC2025 [7].

Summary and Research Applications

  • Tool Compound: For studying MerTK signaling in platelet biology and cancer.
  • Proof-of-Concept: For validating MerTK inhibition as a strategy for anti-thrombosis therapy with a potentially reduced bleeding risk.
  • Lead Compound: It served as a structural template for developing more advanced inhibitors, like UNC2025, which show greater promise for clinical translation in oncology.

References

UNC2881 Selectivity and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the primary biochemical and cellular activity data for UNC2881 from the search results.

Parameter Value Description / Experimental Context
Mer Kinase (MERTK) IC₅₀ 4.3 nM [1], 22 nM [2] Biochemical inhibition (IC₅₀ 4.3 nM); inhibition of steady-state phosphorylation in 697 B-ALL cells (IC₅₀ 22 nM) [2] [1].
Axl Kinase IC₅₀ 250 nM [2], 360 nM [1] Biochemical inhibition [2] [1].
Tyro3 Kinase IC₅₀ 250 nM [2] Biochemical inhibition [2].
Selectivity (Mer vs. Axl) 58-fold to 83-fold [1] Calculated from biochemical IC₅₀ ratios [1].
In Vitro Platelet Aggregation >25% suppression at 3 μM [2] In human platelet-rich plasma stimulated with type I collagen [2].

| In Vivo Pharmacokinetics (Mouse) | • Half-life (IV): 0.80 h [2]Oral Bioavailability: 14% [2]Clearance: 94.5 mL/min/kg [2] | Administered at 3 mg/kg [2]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments that characterize this compound's activity.

Kinase Inhibition and Selectivity Profiling [2] [1]
  • Purpose: To determine the potency (IC₅₀) of this compound against purified Mer, Axl, and Tyro3 kinase domains and establish its selectivity profile.
  • Method: Biochemical kinase assays were performed. The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in these purified systems.
Cellular Target Engagement (Western Blot) [2]
  • Purpose: To confirm that this compound inhibits the phosphorylation (activation) of its intended target, MERTK, in a cellular context.
  • Cell Line: 697 B-cell acute lymphoblastic leukemia (B-ALL) cells, which express MERTK.
  • Protocol:
    • Cells are cultured and treated with a dose range of this compound (e.g., 0-1000 nM) for a set time (e.g., 1 hour).
    • Cell lysates are prepared.
    • Proteins are separated by gel electrophoresis and transferred to a membrane.
    • The membrane is probed with antibodies specific for phosphorylated MERTK and total MERTK.
  • Outcome: this compound reduced MERTK phosphorylation in a dose-dependent manner, demonstrating effective cellular penetration and target engagement [2].
In Vitro Functional Assay: Platelet Aggregation [2]
  • Purpose: To assess the functional consequence of MERTK inhibition in a physiologically relevant model.
  • Protocol:
    • Sample Preparation: Human blood is centrifuged to obtain platelet-rich plasma (PRP).
    • Pre-treatment: The PRP is incubated with this compound (e.g., 3 μM) or a vehicle control for a period (e.g., 1 hour).
    • Stimulation & Measurement: Aggregation is triggered by adding an agonist like fibrillar type I equine collagen. The increase in light transmission, which corresponds to platelet clumping, is measured using an aggregometer.
  • Outcome: this compound significantly suppressed collagen-induced platelet aggregation [2].
In Vivo Efficacy and Pharmacokinetic Studies [2]
  • Purpose: To evaluate the compound's behavior in a living organism (pharmacokinetics) and its anti-leukemic effects.
  • Animal Model: Mice with xenografted human leukemia cells (e.g., 697 B-ALL cells).
  • Dosing: this compound is administered orally once daily at a set dose (e.g., 3 mg/kg).
  • PK Analysis: Blood samples are taken at various time points after administration. The concentration of this compound in the plasma is measured to determine parameters like half-life, clearance, and oral bioavailability.
  • Efficacy Analysis: Disease burden is monitored, and mouse survival is tracked. Treatment with this compound has been shown to decrease tumor burden and significantly increase median survival in these models [2].

TAM Receptor Signaling and this compound Mechanism

To better understand this compound's cellular role, the diagram below illustrates the TAM receptor signaling pathway it inhibits.

G PtdSer Phosphatidylserine (PtdSer) Ligand GAS6 / Protein S PtdSer->Ligand Binds via Gla domain TAM TAM Receptor (TYRO3, AXL, MERTK) Ligand->TAM  Binds to Ig-like domains Dimer Receptor Dimerization & Autophosphorylation TAM->Dimer Pathways Downstream Pathways (PI3K/Akt, MEK/ERK, STAT) Dimer->Pathways Activates Effects Cellular Effects Pathways->Effects This compound This compound This compound->TAM Inhibits

Figure 1: Simplified TAM Receptor Signaling Pathway and this compound Inhibition. The ligands GAS6 (binds all TAMs) or Protein S (binds MERTK, TYRO3) bridge phosphatidylserine on cell membranes to TAM receptors. This triggers dimerization, autophosphorylation, and activation of pro-survival and proliferative pathways. This compound acts as a competitive small molecule inhibitor that targets the intracellular kinase domain of MERTK to block this signaling cascade [3] [4] [5].

Biological and Therapeutic Implications

The high selectivity of this compound for MERTK makes it a valuable tool for dissecting the specific roles of this kinase, which include:

  • Oncogenic Signaling: MERTK is overexpressed in many leukemias and solid tumors. Its activation promotes cancer cell survival, proliferation, and resistance to chemotherapy [3] [6] [4]. Inhibiting MERTK with this compound can induce apoptosis and reduce tumor growth [6].
  • Immunomodulation: In immune cells like macrophages, MERTK is critical for the phagocytic clearance of apoptotic cells ("efferocytosis"), a process that suppresses anti-tumor immunity and promotes an immunosuppressive tumor microenvironment [3] [5].
  • Platelet Function: The GAS6/TAM pathway, including MERTK, contributes to stable thrombus formation by amplifying "outside-in" signaling in platelets. Inhibiting this pathway with agents like this compound reduces thrombosis in models without causing significant bleeding, presenting a potential therapeutic avenue [7] [8].

References

UNC2881 Solubility and Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and solubility data for UNC2881, collected from supplier datasheets and research data [1] [2] [3].

Property Value / Description
Molecular Weight 463.58 g/mol [1] [2] [4]
CAS Number 1493764-08-1 [1] [2] [3]
Chemical Formula C₂₅H₃₃N₇O₂ [1] [2] [4]
Solubility in DMSO ~ 92 mg/mL (~198.45 mM) [1] [5]. Other sources report slightly different values: 85 mg/mL [6], 80 mg/mL [3], and 50 mg/mL [2]. This indicates potential batch-to-batch variability.
Solubility in Ethanol ~ 5 mg/mL (10.78 mM). Heating (e.g., in a 50°C water bath) is recommended to achieve this concentration [1] [6] [5]. One supplier lists solubility up to 7 mg/mL [1].
Solubility in Water Insoluble [1] [3] [6]

Biological Activity & Mechanism of Action

This compound is a potent, specific, and orally active inhibitor of the Mer tyrosine kinase (Mer TK) [2] [4].

  • Primary Target & Potency: It directly inhibits Mer kinase activity with an IC₅₀ of 4.3 nM in cell-free assays [1] [4] [6].
  • Selectivity: It shows high selectivity for Mer over other TAM family members, being approximately 83-fold and 58-fold more selective for Mer than for Axl and Tyro3, respectively [1] [6].
  • Cellular Potency: In cellular assays, this compound inhibits steady-state Mer kinase phosphorylation in 697 B-ALL cells with an IC₅₀ of 22 nM [1] [2].
  • Functional Activity: A key functional outcome is the potent inhibition of collagen-stimulated platelet aggregation, supporting its research use in pathologic thrombosis [2] [4].

The following diagram illustrates the core mechanism of action of this compound and its downstream effects in different experimental models.

G This compound This compound MerTK MerTK This compound->MerTK Inhibits IC₅₀ = 4.3 nM Axl Axl This compound->Axl Weakly Inhibits IC₅₀ = 360 nM Tyro3 Tyro3 This compound->Tyro3 Weakly Inhibits IC₅₀ = 250 nM PlateletAggregation PlateletAggregation This compound->PlateletAggregation Inhibits Phosphorylation Phosphorylation MerTK->Phosphorylation Blocks MerTK->PlateletAggregation Stimulates Apoptosis Apoptosis Phosphorylation->Apoptosis Prevents CellSurvival CellSurvival Phosphorylation->CellSurvival Promotes

Mechanism of this compound: specific Mer TK inhibition blocks signaling pathways, impacting cell survival and platelet aggregation.

Experimental Protocols and Applications

In Vitro Cell-Based Assay (Western Blot)

This protocol is used to demonstrate target engagement by this compound in cells [2].

  • Cell Line: 32D cells expressing a chimeric EGFR-MerTK protein.
  • Procedure:
    • Treat cells with this compound at a concentration range (e.g., 0-1000 nM) for 1 hour.
    • Stimulate the cells with EGF ligand (100 ng/mL) for 15 minutes to activate the chimeric kinase.
    • Lyse the cells and analyze the lysates by Western blot using a phospho-tyrosine antibody.
  • Expected Outcome: A dose-dependent reduction in the phospho-tyrosine signal of the chimeric protein, confirming inhibition of MerTK phosphorylation [2].
In Vivo Formulation and Dosing

For animal studies, this compound can be formulated for different routes of administration. The following validated formulations are reported [1] [5]:

  • Intravenous (I.V.) or Oral (P.O.) Solution:
    • Composition: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.
    • Preparation: Sequentially add the DMSO stock solution to PEG300 and mix, then add Tween-80 and mix, and finally add ddH₂O. The final solution should be clear and used immediately [1] [5].
    • Working Concentration: ~4.6 mg/mL (9.92 mM) [5].
  • Oral (P.O.) Suspension:
    • Composition: 0.5-1% Carboxymethylcellulose sodium (CMC-Na) in water.
    • Preparation: Add this compound powder directly to the CMC-Na solution and mix thoroughly to form a homogeneous suspension.
    • Working Concentration: ≥5 mg/mL [1] [5].
Pharmacokinetic (PK) Profile in Mice

Key pharmacokinetic parameters from a study in Swiss albino mice are [1] [2]:

Route Dose (mg/kg) Half-life (T₁/₂) Oral Bioavailability (F) Clearance (CL)
Intravenous (I.V.) 3 0.80 hours - 94.5 mL/min/kg
Oral (P.O.) 3 - 14% -

Critical Technical Notes for Researchers

  • Solvent Impact on Biological Assays: While DMSO is essential for solubilizing this compound, be aware that solvents can influence experimental outcomes. A study on a different compound found that DMSO can ease a compound's entrance into cells, potentially enhancing its apparent cytotoxic potency [7]. It is crucial to use the lowest possible DMSO concentration (typically <0.1-0.5%) and include vehicle controls in all experiments.
  • Solution Stability: For in vitro stock solutions in DMSO, it is recommended to store at -20°C or -80°C and use them within 1-3 months. Aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and loss of potency [2] [3].
  • Data Consistency: You may note slight variations in reported solubility and IC₅₀ values between different commercial suppliers. These discrepancies are normal and can arise from differences in batch purity, assay conditions, and measurement techniques.

References

UNC2881 in vitro platelet aggregation protocol

Author: Smolecule Technical Support Team. Date: February 2026

UNC2881: Key Research Findings

The table below summarizes the primary in vitro data for this compound as a Mer kinase inhibitor, as reported in the scientific literature.

Parameter Description / Value Experimental Context
Primary Target Mer tyrosine kinase [1] Structure-based drug design.
Potency (IC₅₀) 4.3 nM (biochemical assay) [2] Direct kinase activity measurement.
Selectivity 83-fold selective for Mer over Axl; 58-fold over Tyro3 [1] [2] Profiling against other TAM family kinases.
Cellular Activity Inhibits steady-state Mer phosphorylation (IC₅₀: 22 nM) [1] Live-cell assay using 697 B-ALL cells.
Functional Effect Potently inhibits collagen-induced platelet aggregation [1] [2] Platelet aggregation study.

Proposed Experimental Workflow

Based on the general principles of platelet function testing [3] and the described research on this compound [1], a typical in vitro workflow to evaluate its anti-aggregatory effect would involve the following stages. The diagram below outlines the key procedural steps.

Start Start Experiment Prep 1. Compound & Sample Preparation Start->Prep Sub1 a. Prepare this compound stock in DMSO (Note: Solubility is 85 mg/mL) Prep->Sub1 Agg 2. Platelet Aggregation Assay Sub4 a. Incubate PRP with this compound or vehicle Agg->Sub4 Data 3. Data Acquisition & Analysis Sub7 a. Record maximum aggregation (%) and other curve parameters (e.g., AUC) Data->Sub7 End End Experiment Sub2 b. Dilute in buffer to working concentrations Sub1->Sub2 Sub3 c. Prepare platelet-rich plasma (PRP) from human or mouse blood Sub2->Sub3 Sub3->Agg Sub5 b. Stimulate with collagen agonist (e.g., 3.2 µg/mL final concentration) Sub4->Sub5 Sub6 c. Monitor aggregation via Light Transmission Aggregometry (LTA) Sub5->Sub6 Sub6->Data Sub8 b. Calculate IC₅₀ for aggregation inhibition Sub7->Sub8 Sub8->End

Detailed Methodology & Application Notes

Compound Preparation
  • Stock Solution: Resuspend this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). The literature notes a solubility of up to 85 mg/mL (183.36 mM) in DMSO, with sonication recommended [2].
  • Working Solution: Dilute the stock solution in a suitable physiological buffer (e.g., Tyrode's buffer or saline) immediately before use. The final concentration of DMSO in the platelet suspension should not exceed 0.1% (v/v) to avoid solvent effects on platelet function.
  • Storage: Aliquot and store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.
Platelet Aggregation Assay via LTA

This is the core functional test, and the method described aligns with the "gold standard" technique used in the foundational research [1] [3].

  • Platelet-Rich Plasma (PRP) Preparation: Draw whole blood from human volunteers or mice into sodium citrate anticoagulant. Centrifuge at low speed (170-200 × g for 10-15 minutes at room temperature) to obtain PRP. The remaining blood is centrifuged at high speed (2,000 × g for 20 minutes) to prepare platelet-poor plasma (PPP) [4].
  • Agonist Selection: The key finding is that This compound potently inhibits collagen-induced platelet aggregation [1]. A final collagen concentration of 2-3.2 µg/mL is commonly used [4]. You may also test other agonists like ADP for selectivity.
  • Experimental Procedure:
    • Place 450-500 µL of PRP into a siliconized glass cuvette in the aggregometer chamber, with a magnetic stir bar providing constant stirring (900-1100 rpm) at 37°C.
    • Incubate the PRP with this compound (at various concentrations) or vehicle control for a predetermined period (e.g., 1-5 minutes).
    • Initiate aggregation by adding collagen.
    • Set the aggregometer to 100% transmission using PPP and 0% transmission using the PRP sample before agonist addition.
    • Record the aggregation curve for 5-10 minutes after agonist addition.
Data Analysis
  • Primary Metric: The maximum aggregation (% MaxA), measured as the peak of the aggregation tracing, is the most common parameter reported [4].
  • Dose-Response: Test a range of this compound concentrations (e.g., from 1 nM to 1 µM) against a fixed collagen concentration. Plot the % MaxA against the log of the inhibitor concentration to determine the IC₅₀ value for functional inhibition of aggregation.
  • Confirming Target Engagement: To specifically link the anti-aggregatory effect to Mer inhibition, you can perform a parallel experiment to measure the phosphorylation status of Mer in the platelets using Western blotting, following the same treatment conditions [1].

References

Chemical and Pharmacological Profile of UNC2881

Author: Smolecule Technical Support Team. Date: February 2026

Background: UNC2881 is a specific, ATP-competitive small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), a member of the TAM family [1]. Its development was driven by the need for anti-thrombotic therapies that do not cause bleeding complications, as Mer kinase plays a key role in stabilizing platelet aggregates but is not essential for initial hemostasis [1] [2].

Key Data:

Property Value / Description
Molecular Weight 463.58 g/mol [3] [4] [5]
Chemical Formula C~25~H~33~N~7~O~2~ [3] [4] [5]
CAS Number 1493764-08-1 [4] [5] [6]
Solubility Soluble in DMSO (≥50 mg/mL), slightly soluble in ethanol, insoluble in water [4] [5] [6].

Quantitative Potency and Selectivity Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays.

Table 1: Inhibitory Potency (IC₅₀) of this compound

Assay Type Target / Process IC₅₀ Value Reference
Biochemical Kinase Assay Mer Kinase Activity 4.3 nM [3] [4] [5]
Biochemical Kinase Assay Tyro3 Kinase Activity 250 nM [3] [4]
Biochemical Kinase Assay Axl Kinase Activity 360 nM [3] [4] [5]
Cellular Assay Mer Phosphorylation (697 B-ALL cells) 22 nM [1] [3] [4]
Functional Assay Collagen-Induced Platelet Aggregation >25% inhibition at 3 µM [1] [4]

Selectivity: this compound demonstrates 83-fold selectivity for Mer over Axl and 58-fold selectivity over Tyro3 [1] [3] [4], making it a useful tool for dissecting the specific functions of Mer kinase within the TAM family.

Experimental Protocols

Below are detailed methodologies for key experiments demonstrating this compound's activity.

Protocol 1: Inhibiting Steady-State Mer Phosphorylation in 697 B-ALL Cells

This protocol is used to measure this compound's ability to block the phosphorylation (activation) of Mer in a human acute lymphoblastic leukemia cell line [1] [3] [4].

  • 1. Cell Line and Culture: Maintain 697 B-ALL cells in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).
  • 2. Compound Treatment:
    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
    • Treat cells with a concentration range of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 1 hour.
    • Include a vehicle control (DMSO only).
  • 3. Cell Lysis and Western Blotting:
    • After incubation, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Resolve equal amounts of protein by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with the following antibodies:
      • Primary Antibodies: Anti-phospho-Mer (e.g., ab14921 from Abcam [7]) and anti-total-Mer (e.g., #4319 from Cell Signaling Technology [7]).
      • Secondary Antibody: HRP-conjugated appropriate antibody.
    • Detect signals using a chemiluminescence system.
  • 4. Data Analysis: Quantify band intensities. This compound treatment should reduce phospho-Mer signal in a dose-dependent manner, with an IC₅₀ of approximately 22 nM [1] [4].
Protocol 2: Inhibiting Ligand-Stimulated Mer Activation in a Chimeric Receptor System

This assay validates the direct, on-target effect of this compound on Mer's kinase domain in a controlled cellular context [1] [4].

  • 1. Cell Line: Use mouse 32D cells stably expressing a chimeric receptor (e.g., extracellular domain of EGFR fused to the intracellular kinase domain of Mer).
  • 2. Stimulation and Inhibition:
    • Pre-treat cells with this compound (e.g., same concentration range as Protocol 1) for 1 hour.
    • Stimulate the chimeric receptor by adding EGF ligand (e.g., 100 ng/mL) for 15 minutes to induce Mer phosphorylation.
  • 3. Analysis: Proceed with cell lysis and Western blotting as described in Protocol 1. This compound should inhibit the EGF-induced tyrosine phosphorylation of the chimeric protein [1] [4].
Protocol 3: Inhibiting Collagen-Induced Platelet Aggregation

This functional assay measures this compound's anti-thrombotic potential [1] [4].

  • 1. Platelet Preparation: Prepare platelet-rich plasma (PRP) from human blood.
  • 2. Compound Treatment: Incubate the PRP with this compound (e.g., 3 µM) or vehicle control for 1 hour.
  • 3. Aggregation Assay:
    • Use an aggregometer to measure platelet aggregation.
    • Induce aggregation by adding fibrillar type I equine collagen.
    • Monitor and record the aggregation response over time.
  • 4. Data Analysis: Compare the extent of aggregation in this compound-treated samples to the vehicle control. This compound at 3 µM typically suppresses aggregation by more than 25% [1].

Signaling Pathway and Experimental Workflow

This compound acts by inhibiting Mer kinase, a key component in the GAS6/TAM signaling pathway that strengthens platelet activation. The following diagram illustrates this pathway and the experimental points of inhibition.

G cluster_pathway GAS6 / Mer Signaling Pathway in Platelets cluster_inhibition This compound Inhibition GAS6 GAS6 Ligand Mer Mer Receptor GAS6->Mer Binds Phosphorylation Receptor Phosphorylation Mer->Phosphorylation Dimerization & Autophosphorylation PI3K_Akt PI3K / Akt Pathway Activation Phosphorylation->PI3K_Akt Activates PlateletEffect Stable Platelet Aggregate (Thrombus Stabilization) PI3K_Akt->PlateletEffect This compound This compound InhibitionPoint Inhibits Mer Kinase Activity This compound->InhibitionPoint Targets InhibitionPoint->Phosphorylation Blocks

In Vivo Application and Pharmacokinetics

For in vivo studies, such as investigating anti-thrombotic effects or impact on viral replication [4], the following pharmacokinetic data from mice should be considered:

Table 2: Mouse Pharmacokinetics of this compound (3 mg/kg dose) [4]

Parameter Intravenous (IV) Oral (PO)
Terminal Half-Life (T~1/2~) 0.80 hours -
Maximum Concentration (C~max~) - 90.0 ng/mL
Area Under Curve (AUC~last~) 527 ng·h/mL 71.7 ng·h/mL
Clearance (CL~obs~) 94.5 mL/min/kg -
Oral Bioavailability (F%) - 14%

Formulation Note: For in vivo administration, this compound can be formulated as a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH~2~O [3] [4].

Key Conclusions for Researchers

  • High Potency and Selectivity: this compound's low nM potency and high selectivity for Mer over Axl and Tyro3 make it an excellent pharmacological tool for studying Mer-specific functions [1] [3].
  • Functional Anti-Thrombotic Effect: It effectively inhibits collagen-induced platelet aggregation, supporting its potential as a template for new anti-platelet drugs that may not cause bleeding [1] [2].
  • Pharmacokinetic Consideration: Its high systemic clearance and moderate oral bioavailability in mice mean that for longer-term in vivo studies, repeated dosing or other administration routes may be necessary [1] [4].

References

Comprehensive Application Notes and Protocols: UNC2881 as a Potent and Selective Mer Kinase Inhibitor for Collagen-Induced Platelet Aggregation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Platelet aggregation represents a critical physiological process in hemostasis and thrombosis, with collagen serving as one of the most potent endogenous agonists that initiates platelet activation at sites of vascular injury. The collagen-GPVI axis is particularly important in arterial thrombosis formation, making it an attractive target for antiplatelet therapy development. [1] Recent research has identified Mer tyrosine kinase, a member of the TAM (Tyro3, Axl, and Mer) receptor tyrosine kinase family, as a key regulator of platelet function. Mer kinase inhibition presents a unique therapeutic opportunity because genetic deletion studies have demonstrated that Mer knockout mice exhibit decreased platelet aggregation while maintaining normal bleeding times and coagulation parameters, suggesting that Mer inhibition may prevent thrombosis without significantly increasing bleeding risk—a major advantage over currently available antiplatelet therapies. [2]

UNC2881 is a specific, potent, and orally active Mer kinase inhibitor that has emerged as a valuable pharmacological tool for studying Mer kinase function in platelet biology and thrombosis. This compound was developed through structure-based drug design and a pseudo-ring replacement strategy, resulting in a substituted-pyrimidine scaffold with improved selectivity for Mer relative to other TAM family members. [2] The compound inhibits steady-state Mer kinase phosphorylation with an IC₅₀ value of 22 nM in cellular assays and demonstrates approximately 83- and 58-fold selectivity over Axl and Tyro3, respectively, in cell-free assays. [3] [4] this compound has been shown to potently inhibit collagen-induced platelet aggregation, suggesting that this class of inhibitors may have utility for the prevention and/or treatment of pathologic thrombosis with potentially reduced bleeding complications compared to current antiplatelet agents. [2]

Experimental Data Summary

Quantitative Profile of this compound

Table 1: Biochemical and cellular activity profile of this compound

Parameter Value Experimental Conditions Reference
Mer kinase IC₅₀ 4.3 nM Cell-free assay [3] [4]
Tyro3 IC₅₀ 250 nM Cell-free assay [3] [4]
Axl IC₅₀ 360 nM Cell-free assay [4]
Cellular Mer phosphorylation IC₅₀ 22 nM 697 B-ALL cells, 1 h treatment [2] [3]
Platelet aggregation inhibition >25% suppression Human platelet-rich plasma, 3 μM, 1 h pretreatment, collagen stimulation [2] [4]
Oral bioavailability (mice) 14% 3 mg/kg dose [3] [4]
Systemic clearance (mice) 94.5 mL/min/kg 3 mg/kg IV dose [3] [4]
Terminal half-life (mice) 0.80 h 3 mg/kg IV dose [4]

Table 2: Comparison of this compound with other antiplatelet agents targeting collagen pathways

Compound Primary Target Mechanism Bleeding Risk Research Phase
This compound Mer tyrosine kinase Inhibits collagen-induced platelet aggregation Normal bleeding times in Mer KO mice Preclinical
Revacept GPVI receptor Recombinant GPVI-Fc fusion protein, competes with platelet GPVI for collagen binding No bleeding complications reported Phase II clinical trials
Colchicine Tubulin/GPVI signaling Inhibits collagen-induced platelet aggregation and GPVI signaling Lower bleeding risk than conventional antiplatelets Clinical use & trials
Betulinic Acid SYK phosphorylation Inhibits collagen-induced platelet adhesion and activation via SYK inhibition Not fully characterized Preclinical
Aspirin Cyclooxygenase-1 Inhibits thromboxane A₂ production 1-4% major bleeding risk Approved clinical use
Clopidogrel P2Y12 ADP receptor Inhibits ADP-mediated platelet activation Increases bleeding risk by ~1% when combined with aspirin Approved clinical use
Key Advantages of this compound
  • Selectivity Profile: this compound demonstrates exceptional specificity for Mer kinase compared to other TAM family members, with 83-fold selectivity over Axl and 58-fold selectivity over Tyro3. This selectivity is crucial for delineating the specific role of Mer kinase in platelet function without confounding effects from simultaneous inhibition of other TAM receptors. [2] [3]

  • Favorable Pharmacokinetics: The compound exhibits oral bioavailability of 14% in mice with a terminal half-life of 0.80 hours after intravenous administration. While the half-life is relatively short, the high potency of this compound allows for effective target engagement at manageable doses. [4]

  • Therapeutic Potential: this compound represents a promising anti-thrombotic candidate with potentially reduced bleeding risk based on the observation that Mer knockout mice are protected from thrombosis without increased spontaneous bleeding. This profile addresses a significant limitation of current antiplatelet therapies, which are often complicated by significant bleeding side effects. [2]

Experimental Protocols

Platelet Aggregation Assay Using Light Transmission Aggregometry

Principle: This protocol measures collagen-induced platelet aggregation in platelet-rich plasma (PRP) or washed platelet suspensions by monitoring changes in light transmission following platelet activation. The method allows for quantitative assessment of this compound efficacy in inhibiting collagen-mediated platelet responses. [5]

Reagents and Solutions:

  • Tyrode's Buffer: 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 0.35% BSA, 5.5 mM glucose, 10 mM HEPES, pH 7.4
  • Heparin Solution: 2 μL/mL in Tyrode's buffer
  • Prostacyclin Solution: 2.5 μL/mL of 25 μM stock in Tris-HCl buffer
  • Collagen Solution: Type I equine collagen fibrils, 25 μg/mL working concentration
  • This compound Stock: 10 mM in DMSO, prepare fresh working concentrations in Tyrode's buffer
  • Brilliant Blue FCF Solution: 2.8 mM in distilled water

Procedure:

  • Platelet Isolation:

    • Collect whole blood from human volunteers or experimental animals using sodium citrate as anticoagulant (3.2% final concentration).
    • Centrifuge blood at 250 × g for 13 minutes at 37°C to obtain platelet-rich plasma (PRP).
    • Carefully aspirate the PRP layer without disturbing the buffy coat or red blood cells.
    • For washed platelets, centrifuge PRP at 2,200 × g for 12 minutes, then gently resuspend pellet in Tyrode's buffer containing heparin (2 μL/mL) and prostacyclin (2.5 μL/mL).
    • Incubate suspension for 10 minutes at 37°C, then add additional prostacyclin (2.5 μL/mL) and centrifuge at 1,900 × g for 8 minutes.
    • Resuspend final platelet pellet in Tyrode's buffer with apyrase (0.32 U/mL) to achieve density of 250,000 platelets/μL.
    • Incubate platelet suspension at 37°C for at least 30 minutes before aggregation measurements. [5]
  • Aggregometer Calibration:

    • Prepare blank cuvette containing 10 μL fibrinogen, 10 μL Brilliant Blue FCF solution, and Tyrode's buffer without platelets (represents 100% aggregation).
    • Prepare sample cuvette with platelet suspension without agonists (represents 0% aggregation).
    • Calibrate aggregometer according to manufacturer's instructions using these reference points. [5]
  • Aggregation Measurement:

    • Pipette 260 μL platelet suspension into glass cuvettes containing 10 μL fibrinogen solution (56 mg/mL) with a magnetic stirring bar.
    • Pre-incubate platelet suspensions with varying concentrations of this compound (typically 0-3000 nM) or vehicle control for 1 hour at 37°C.
    • Place cuvettes in incubation well of aggregometer at 37°C with constant stirring at 1,000 rpm.
    • Add 10 μL Brilliant Blue FCF solution and pre-incubate for 7 minutes at 37°C.
    • Initiate aggregation by adding 20 μL collagen solution (25 μg/mL final concentration).
    • Immediately start recording aggregation data for 6 minutes.
    • Save data at completion for analysis. [5] [4]
  • Data Analysis:

    • Calculate percentage inhibition by comparing maximum aggregation in this compound-treated samples versus vehicle control.
    • Determine IC₅₀ values using non-linear regression analysis of concentration-response data.
Western Blot Analysis for Mer Phosphorylation

Principle: This protocol assesses the ability of this compound to inhibit steady-state Mer kinase phosphorylation in cellular systems, providing direct evidence of target engagement and cellular efficacy.

Reagents and Solutions:

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
  • SDS-PAGE Gels: 4-20% gradient gels for optimal protein separation
  • Transfer Buffer: Standard Tris-glycine buffer with 20% methanol
  • Primary Antibodies: Anti-phospho-Mer (tyrosine phosphorylation sites), anti-total Mer, anti-β-actin
  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse antibodies
  • ECL Detection Reagents: Enhanced chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture 32D-EMC cells expressing chimeric EGFR-Mer receptor or 697 B-ALL cells expressing endogenous Mer.
    • Treat cells with increasing concentrations of this compound (0-1000 nM) for 1 hour at 37°C.
    • For 32D-EMC cells, stimulate with 100 ng/mL EGF ligand for 15 minutes following this compound pretreatment to activate chimeric EGFR-Mer receptor. [4]
  • Protein Extraction and Quantification:

    • Lyse cells in ice-cold RIPA buffer with protease and phosphatase inhibitors.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and quantify protein concentration using BCA assay.
    • Adjust samples to equal protein concentrations with lysis buffer.
  • Western Blotting:

    • Separate 20-30 μg protein per lane by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes with 5% BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Wash membranes 3× with TBST, 10 minutes each wash.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Wash membranes 3× with TBST, 10 minutes each wash.
    • Develop blots using ECL substrate and image with digital imaging system. [4]
  • Data Analysis:

    • Quantify band intensities using image analysis software.
    • Normalize phospho-Mer signals to total Mer protein levels.
    • Calculate percentage inhibition relative to vehicle-treated controls.
    • Generate dose-response curves to determine IC₅₀ values for cellular Mer phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

Collagen-Induced Platelet Activation Pathway

G Collagen Collagen GPVI GPVI Collagen->GPVI Binds SYK SYK GPVI->SYK Activates PLCγ2 PLCγ2 SYK->PLCγ2 Phosphorylates IP3_DAG IP3_DAG PLCγ2->IP3_DAG Generates Calcium Calcium IP3_DAG->Calcium Releases PKC PKC IP3_DAG->PKC Activates ShapeChange ShapeChange Calcium->ShapeChange GranuleRelease GranuleRelease PKC->GranuleRelease Aggregation Aggregation ShapeChange->Aggregation GranuleRelease->Aggregation ADP/TXA2 MerKinase MerKinase MerKinase->SYK Enhances This compound This compound This compound->MerKinase Inhibits

Diagram 1: Molecular mechanism of collagen-induced platelet activation and this compound inhibition. This compound specifically targets Mer kinase, which enhances SYK phosphorylation and downstream signaling through the GPVI collagen receptor pathway. Inhibition of Mer kinase attenuates but does not completely abolish collagen-induced platelet aggregation, potentially preserving hemostatic function while reducing thrombotic risk.

Experimental Workflow for this compound Evaluation

G CompoundPrep This compound Preparation (10 mM stock in DMSO) PlateletIsolation Platelet Isolation (PRP or washed platelets) CompoundPrep->PlateletIsolation Treatment This compound Treatment (1 h pre-incubation, 0-3000 nM) PlateletIsolation->Treatment Stimulation Collagen Stimulation (25 µg/mL final concentration) Treatment->Stimulation AggregationMeasure Aggregation Measurement (Light transmission for 6 min) Stimulation->AggregationMeasure DataAnalysis Data Analysis (% inhibition, IC₅₀ calculation) AggregationMeasure->DataAnalysis MechanismStudy Mechanism Investigation (Western blot, signaling pathways) DataAnalysis->MechanismStudy

Diagram 2: Comprehensive experimental workflow for evaluating this compound in collagen-induced platelet aggregation studies. The protocol encompasses compound preparation, platelet isolation, treatment, stimulation, aggregation measurement, data analysis, and subsequent mechanism investigation to fully characterize the antiplatelet effects of this compound.

Discussion and Research Applications

The experimental data and protocols presented herein establish This compound as a valuable research tool for investigating Mer kinase function in platelet biology and thrombosis. The selective inhibition profile of this compound enables researchers to dissect the specific contribution of Mer kinase to collagen-mediated platelet activation without the confounding effects of simultaneous Axl or Tyro3 inhibition. This specificity is particularly important given the emerging understanding of the distinct roles played by different TAM family members in various physiological processes. [2] [6]

From a therapeutic perspective, the ability of this compound to inhibit collagen-induced platelet aggregation while potentially preserving normal hemostasis aligns with the growing interest in novel antiplatelet targets that may separate antithrombotic efficacy from bleeding risk. Current mainstay antiplatelet therapies such as aspirin (cyclooxygenase-1 inhibitor) and clopidogrel (P2Y12 ADP receptor inhibitor) are associated with significant bleeding complications, with aspirin having a baseline major bleeding risk of 1-4% and clopidogrel further increasing this risk by approximately 1% when used in combination. [2] The development of antiplatelet agents targeting alternative pathways such as the collagen receptor GPVI or related signaling molecules like Mer kinase may offer improved safety profiles. Clinical trials with Revacept, a GPVI-Fc fusion protein, have demonstrated a 54% risk reduction in cerebrovascular events without increased bleeding complications, providing proof-of-concept for collagen pathway inhibition as a viable antiplatelet strategy. [1]

When considering the placement of this compound within the landscape of platelet signaling inhibitors, it is instructive to compare its mechanism with other recently investigated compounds. Betulinic acid, a pentacyclic triterpenoid natural product, has been shown to inhibit collagen-induced platelet adhesion and activation through inhibition of SYK phosphorylation, reducing SYK phosphorylation from 82.1% to 49.8% at 500 μM concentration. [7] Similarly, colchicine, traditionally used for gout treatment, demonstrates concentration-dependent inhibition of collagen-induced platelet aggregation and alters GPVI signaling. [1] The emerging pattern suggests that modulation of collagen signaling pathways at multiple levels may provide effective antiplatelet activity, with Mer kinase representing one clinically relevant node in this network.

For researchers incorporating this compound into their experimental workflows, several practical considerations should be noted. The compound is soluble in DMSO at concentrations up to 92 mg/mL (198.45 mM), but moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used for stock solution preparation. [3] For in vivo studies, this compound can be administered orally with 14% bioavailability in mice, or intravenously with high systemic clearance (94.5 mL/min/kg). [3] [4] Formulation options include homogeneous suspensions in CMC-Na solution (≥5 mg/mL) or clear solutions in vehicle systems containing DMSO, PEG300, Tween 80, and distilled water. [3]

Conclusion

This compound represents a potent and selective pharmacological tool for investigating Mer kinase function in collagen-mediated platelet activation. The detailed application notes and protocols provided in this document enable researchers to effectively incorporate this compound into their experimental workflows for studying platelet biology and evaluating novel antithrombotic strategies. The comprehensive data presented—including quantitative efficacy metrics, detailed methodological protocols, and visual representations of signaling pathways—establishes a strong foundation for future research aimed at developing safer antiplatelet therapies with reduced bleeding risk. As the understanding of platelet signaling networks continues to evolve, this compound will undoubtedly serve as a valuable reagent for delineating the specific contributions of Mer kinase to thrombosis and hemostasis.

References

Comprehensive Research Application Notes: UNC2881 Stock Solution Preparation and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Introduction and Basic Properties

UNC2881 is a potent and selective small molecule inhibitor that specifically targets Mer tyrosine kinase (Mertk), a member of the TAM receptor tyrosine kinase family that includes Tyro3, Axl, and Mer. This compound exhibits significant selectivity profiling, demonstrating approximately 83-fold higher selectivity for Mer over Axl and 58-fold higher selectivity over Tyro3, making it a valuable tool compound for investigating Mer-specific signaling pathways in various disease models [1] [2]. The molecular characteristics of this compound are summarized in the table below:

Table 1: Fundamental Properties of this compound

Property Specification
CAS Number 1493764-08-1
Molecular Formula C₂₅H₃₃N₇O₂
Molecular Weight 463.58 g/mol
Chemical Name 2-(Butylamino)-4-[(trans-4-hydroxycyclohexyl)amino]-N-[[4-(1H-imidazol-1-yl)phenyl]methyl]-5-pyrimidinecarboxamide
Purity ≥98-99.99% (HPLC)

The primary biological activity of this compound centers on its potent inhibition of Mer kinase, with reported IC₅₀ values of 4.3 nM in cell-free enzymatic assays and 22 nM for inhibiting steady-state Mer kinase phosphorylation in cellular contexts [2] [3] [4]. This inhibitory activity translates to functional effects in biological systems, particularly in platelet aggregation assays where this compound demonstrates significant inhibition of collagen-stimulated platelet aggregation, suggesting potential applications in thrombosis research with potentially reduced bleeding risks compared to existing therapies [5] [4].

Solubility, Storage, and Stability Guidelines

Solubility Characteristics

Understanding the solubility profile of this compound is essential for preparing reproducible stock solutions and experimental treatments. The compound exhibits distinct solubility characteristics across commonly used research solvents:

Table 2: Solubility Profile of this compound

Solvent Solubility Concentration Notes
DMSO High 85-92 mg/mL (183-198 mM) Recommended for primary stock solutions; may require warming to 60°C or brief sonication
Ethanol Moderate 5-7 mg/mL (10.8-15.1 mM) Alternative solvent; heating may improve dissolution
Water Insoluble <1 mg/mL Not recommended for stock preparation

The significant variation in DMSO solubility values (85-92 mg/mL) reported across different suppliers [1] [2] may reflect batch-to-batch differences or variations in measurement conditions. For optimal results, researchers should consider the specific solubility characteristics of their batch when preparing stock solutions.

Storage and Stability Recommendations

Proper storage conditions are critical for maintaining this compound stability and potency:

  • Powder Form: Store desiccated at -20°C for long-term stability (2-3 years) [3] [5]
  • Stock Solutions in DMSO: Aliquot and store at -80°C for long-term storage (1-2 years); avoid repeated freeze-thaw cycles
  • Working Solutions: Prepare fresh when possible; store at -20°C for short-term use (1 month) with proper protection from moisture
  • In Vivo Formulations: Prepare immediately before use; stability varies by formulation

The potency and stability of this compound solutions can be compromised by moisture absorption, particularly for DMSO stocks. Using fresh, anhydrous DMSO and dividing stock solutions into small, single-use aliquots is recommended to maintain compound integrity throughout extended experimental timelines [2].

Stock Solution Preparation Protocols

Primary Stock Solution Preparation

The following protocol describes the preparation of a 10 mM this compound stock solution in DMSO, suitable for most cellular and biochemical applications:

  • Equipment and Reagents: this compound powder, anhydrous DMSO (freshly opened), analytical balance, sonication bath, vortex mixer, amber vials or microcentrifuge tubes
  • Weighing: Accurately weigh 4.64 mg this compound powder (calculated for 10 mM stock in 1 mL solvent: 4.64 mg ÷ 463.58 g/mol = 0.01 mol/L)
  • Solvent Addition: Transfer compound to a clean vial and add 1.0 mL of anhydrous DMSO
  • Dissolution: Vortex for 30-60 seconds, then sonicate in a warm water bath (37-60°C) for 5-10 minutes until completely dissolved
  • Quality Assessment: Visually inspect for complete dissolution; solution should appear clear without particulate matter
  • Aliquoting: Divide into single-use aliquots (10-50 μL) to minimize freeze-thaw cycles
  • Storage: Label with date, concentration, and batch information; store at -80°C for long-term preservation

For higher concentration stock solutions (e.g., 50-100 mM), follow the same procedure with appropriate mass adjustments. Note that higher concentrations may require extended sonication or gentle warming to achieve complete dissolution.

Working Solution Preparation

Intermediate working solutions can be prepared by diluting the primary DMSO stock in appropriate solvents compatible with your experimental system:

  • Cellular Assays: Prepare working solutions in serum-free medium or PBS, keeping final DMSO concentration ≤0.5% to maintain cell viability
  • Biochemical Assays: Dilute in appropriate assay buffer compatible with your enzymatic system
  • Stability Considerations: Use working solutions immediately when possible; avoid storage of aqueous dilutions for extended periods

The following diagram illustrates the complete workflow for this compound stock and working solution preparation:

G Start Start this compound Solution Preparation Weigh Weigh this compound Powder (4.64 mg for 10 mM in 1 mL DMSO) Start->Weigh DMSO Add Anhydrous DMSO Weigh->DMSO Dissolve Vortex 30-60 seconds Then sonicate at 37-60°C for 5-10 min DMSO->Dissolve Check Visual inspection for complete dissolution Dissolve->Check Check->Dissolve Particulates present Aliquot Divide into single-use aliquots Check->Aliquot Clear solution Store Store at -80°C Aliquot->Store Working Prepare working solutions in appropriate buffer Store->Working Use Use in experiments Working->Use

In Vivo Formulation Preparation

For animal studies, this compound requires specific formulations to ensure proper delivery, bioavailability, and stability. Based on pharmacokinetic studies showing 14% oral bioavailability in mice [3] [5], the following formulation options have been successfully employed:

Aqueous Suspension Formulation

This formulation uses carboxymethylcellulose sodium salt (CMC-Na) as a suspending agent for oral administration:

  • Preparation of 0.5-1.0% CMC-Na Solution: Slowly sprinkle CMC-Na powder over room temperature water while stirring to create a homogeneous solution
  • Suspension Preparation: Add this compound powder to the CMC-Na solution to achieve target concentration (typically 1-5 mg/mL)
  • Homogenization: Mix thoroughly using a vortex mixer or magnetic stirrer to create a uniform suspension
  • Dosing: Administer immediately with regular agitation between doses to maintain uniformity
Solution Formulation for Intravenous Administration

For IV administration, a clear solution formulation is required to ensure sterility and compatibility:

Table 3: In Vivo Formulation Options for this compound

Formulation Composition Final Concentration Administration Route Preparation Notes
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2.5-4.6 mg/mL (5.39-9.92 mM) Intravenous or oral Sequential addition with mixing; clear solution
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (5.39 mM) Intravenous Improved solubility via cyclodextrin complexation
Formulation 3 10% DMSO + 90% Corn Oil 0.28-2.5 mg/mL (0.60-5.39 mM) Oral Lipid-based for enhanced absorption

Preparation example for Formulation 1 (10 mL final volume):

  • Prepare 1.0 mL of this compound stock solution in DMSO (46 mg/mL)
  • Add 4.0 mL PEG300 to the DMSO stock while mixing
  • Add 0.5 mL Tween 80 to the mixture with continuous stirring
  • Slowly add 4.5 mL physiological saline (0.9% NaCl) to reach final volume
  • Mix thoroughly until a clear solution forms; use immediately

This formulation provides a final this compound concentration of approximately 4.6 mg/mL (9.92 mM), suitable for administration at 3 mg/kg based on reported in vivo studies [3] [5].

Experimental Applications and Protocols

Cellular Assay Protocols
5.1.1 Mer Kinase Phosphorylation Inhibition

This compound effectively inhibits Mer kinase phosphorylation in cellular systems, as demonstrated in 697 B-ALL cells and 32D-EMC cells expressing chimeric EGFR-Mer receptors [2] [3]:

  • Cell Treatment: Seed cells at appropriate density and pre-treat with this compound (0-1000 nM) for 1 hour
  • Stimulation: Activate Mer signaling with Gas6 ligand or EGF stimulation (for chimeric receptors) for 15 minutes
  • Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with phosphatase and protease inhibitors
  • Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to membranes, and probe with:
    • Anti-phospho-Mer antibodies to assess inhibition
    • Total Mer antibodies to verify equal loading
  • Quantification: Perform densitometric analysis to determine IC₅₀ values (typically ~22 nM in 697 B-ALL cells)
5.1.2 Platelet Aggregation Assay

This compound demonstrates potent inhibition of collagen-induced platelet aggregation, relevant to its potential antithrombotic applications [3] [5]:

  • Platelet Preparation: Isclude human platelet-rich plasma (PRP) from fresh blood samples
  • Pre-treatment: Incubate PRP with this compound (typically 3 μM) or vehicle control for 1 hour at 37°C
  • Aggregation Induction: Stimulate with fibrillar Type I equine collagen (1-5 μg/mL)
  • Measurement: Monitor aggregation using a platelet aggregometer by measuring light transmission
  • ATP Release Assessment: Parallel measurement of ATP release as a marker of platelet dense granule secretion
In Vivo Administration Protocols
5.2.1 Pharmacokinetic Studies

The pharmacokinetic profile of this compound has been characterized in mouse models [3] [5]:

  • Dosing: Administer this compound at 3 mg/kg via intravenous (IV) or oral (PO) routes
  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8 hours post-dose)
  • Bioanalysis: Quantify this compound concentrations in plasma using LC-MS/MS
  • Parameter Calculation: Determine key parameters including:
    • Terminal half-life (t₁/₂): ~0.8 hours
    • Systemic clearance (CL): ~94.5 mL/min/kg
    • Oral bioavailability (F): ~14%
5.2.2 Thrombosis Models

This compound has been evaluated in thrombosis models based on its mechanism of action [4]:

  • Animal Preparation: Utilize appropriate thrombosis models (e.g., ferric chloride-induced, laser-induced)
  • Prophylactic Treatment: Administer this compound prior to thrombus induction
  • Thrombus Assessment: Quantify thrombus formation and stability using relevant endpoints
  • Bleeding Time Comparison: Evaluate template bleeding times to assess bleeding risk

The following diagram illustrates the cellular mechanism of action of this compound and its functional consequences:

G Gas6 Gas6 Ligand Mer Mer Receptor Gas6->Mer Phosphorylation Kinase Phosphorylation Mer->Phosphorylation Signaling Downstream Signaling Phosphorylation->Signaling PlateletAct Platelet Activation Signaling->PlateletAct Thrombosis Pathologic Thrombosis PlateletAct->Thrombosis This compound This compound Inhibition This compound->Mer Binds Mer kinase domain ReducedAct Reduced Platelet Activation This compound->ReducedAct Decreases aggregation Therapeut Therapeutic Effect ReducedAct->Therapeut Without increased bleeding risk

Troubleshooting and Technical Notes

Common Preparation Issues
  • Incomplete Dissolution: If this compound does not fully dissolve in DMSO, warm gradually to 60°C with sonication. Avoid excessive heating that may degrade the compound.
  • Precipitation in Aqueous Solutions: When diluting DMSO stocks into aqueous buffers, add the DMSO stock slowly while vortexing to minimize local concentration effects.
  • Loss of Potency: Use fresh anhydrous DMSO for stock preparation, as moisture absorption can compromise compound stability over time.
Experimental Optimization
  • Cellular Assay Concentrations: For initial experiments, test a concentration range of 10-1000 nM based on the reported cellular IC₅₀ of 22 nM.
  • Platelet Aggregation Studies: Include both collagen and ADP as agonists to demonstrate specificity for the Mer-dependent pathway.
  • Control Compounds: Consider including well-characterized Mer inhibitors or inactive analogs as controls when available.

References

Comprehensive Application Notes and Protocols for UNC2881 in Ligand-Stimulated EGFR-MerTK Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC2881 and Its Scientific Significance

This compound is a novel, potent, and highly specific inhibitor of the Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, MerTK) receptor tyrosine kinase family. This small molecule inhibitor has emerged as a valuable research tool for investigating MerTK-mediated signaling pathways in various physiological and pathological contexts, including thrombotic disorders, cancer biology, and immune regulation. With an IC50 of 4.3 nM against MerTK, this compound demonstrates exceptional selectivity, exhibiting 83-fold and 58-fold higher specificity for MerTK over Tyro3 and Axl, respectively [1] [2]. This pronounced selectivity profile makes this compound particularly advantageous for dissecting the unique biological functions of MerTK within the broader TAM receptor family, which shares significant structural homology and often overlapping expression patterns [3].

The significance of MerTK inhibition extends across multiple research domains, with particular relevance to cancer immunotherapy and thrombosis prevention. MerTK plays a pivotal role in efferocytosis—the process by which phagocytic cells clear apoptotic cells—and in the establishment of immune tolerance within the tumor microenvironment [4]. Through its mediation of efferocytosis, MerTK activation promotes anti-inflammatory responses and facilitates M2 polarization of macrophages while upregulating PD-L1 expression, thereby contributing to tumor immune evasion [4]. Additionally, MerTK regulates the second phase of platelet activation, positioning MerTK inhibitors like this compound as promising candidates for antithrombotic therapies with potentially reduced bleeding risks compared to conventional treatments [1].

Quantitative Profiling of this compound

Kinase Selectivity and Cellular Activity

Table 1: Kinase inhibition profile of this compound

Target IC50 Value Selectivity Ratio (vs. MerTK) Experimental Context
MerTK 4.3 nM 1.0 Cell-free enzyme assay [1] [2]
Tyro3 250 nM 58.1 Cell-free enzyme assay [1]
Axl 360 nM 83.7 Cell-free enzyme assay [1] [2]
MerTK (cellular) 22 nM N/A 697 B-ALL cells [1] [2]
Platelet aggregation >25% inhibition N/A Human platelet-rich plasma (3 μM) [1]

Table 2: Physicochemical and pharmacokinetic properties

Property Value Condition
Molecular Formula C₂₅H₃₃N₇O₂ [1] [2]
Molecular Weight 463.58 g/mol [1] [2]
Solubility in DMSO ~292 mg/mL (~198.5 mM) [1]
Solubility in Ethanol ~5 mg/mL (~10.8 mM) [1]
Oral Bioavailability 14% Mice [1] [2]
Terminal Half-life 0.80 hours Mice (3 mg/kg, p.o.) [1]
Systemic Clearance 94.5 mL/min/kg Mice [1] [2]

Experimental Protocols for this compound in Ligand-Stimulated EGFR-MerTK Assays

Enzyme-Based MerTK Kinase Inhibition Assay

Purpose: To evaluate the direct inhibitory activity of this compound against MerTK kinase in a cell-free system.

Materials and Reagents:

  • Purified MerTK kinase domain
  • Appropriate kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
  • ATP solution (appropriate concentration for Km app)
  • Substrate peptide (e.g., biotinylated poly-Glu-Tyr)
  • Detection reagents (e.g., ADP-Glo Kinase Assay or similar)
  • This compound stock solution (prepared in DMSO)
  • Positive control inhibitor (e.g., staurosporine)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, typically ranging from 0.1 nM to 10 μM.
  • In assay plates, add MerTK enzyme to the kinase buffer containing the substrate peptide.
  • Add this compound dilutions to appropriate wells, maintaining consistent DMSO concentration across all samples (typically ≤1%).
  • Initiate the kinase reaction by adding ATP solution.
  • Incubate the reaction at 30°C for 60-90 minutes.
  • Terminate the reaction according to the detection method employed.
  • Measure kinase activity using appropriate detection method (e.g., luminescence for ADP-Glo).
  • Calculate percentage inhibition and determine IC50 values using nonlinear regression analysis.

Technical Notes:

  • Include controls for background (no enzyme), maximum activity (DMSO vehicle only), and positive inhibition.
  • Perform experiments in triplicate to ensure reproducibility.
  • The expected IC50 for this compound in this assay is approximately 4.3 nM [1] [2].
Cell-Based Ligand-Stimulated EGFR-MerTK Chimeric Receptor Assay

Purpose: To assess this compound activity against ligand-stimulated MerTK phosphorylation in a cellular context using chimeric receptors.

Background: This assay employs a chimeric receptor consisting of the extracellular domain of EGFR and the intracellular domain of MerTK, allowing for precise, ligand-inducible activation of MerTK signaling through EGF stimulation [1]. This system is particularly valuable for specifically studying MerTK-mediated signaling without potential confounding effects from native TAM receptor activation.

Materials and Reagents:

  • Mouse 32D-EMC cells expressing EGFR-MerTK chimeric receptor [2]
  • Serum-free cell culture medium
  • Recombinant EGF (e.g., 100 ng/mL)
  • This compound stock solutions in DMSO
  • Cell lysis buffer (containing protease and phosphatase inhibitors)
  • SDS-PAGE and Western blot equipment
  • Anti-phospho-tyrosine antibodies
  • Anti-MerTK antibodies [4]

Procedure:

  • Culture 32D-EMC cells expressing EGFR-MerTK chimeric receptors in appropriate medium.
  • Seed cells in 6-well or 12-well plates and allow to adhere overnight.
  • Pre-treat cells with varying concentrations of this compound (0-1000 nM) for 60 minutes [1].
  • Stimulate cells with EGF (100 ng/mL) for 15-30 minutes to activate the chimeric receptor.
  • Immediately place cells on ice, wash with cold PBS, and lyse using ice-cold lysis buffer.
  • Clarify lysates by centrifugation and quantify protein concentration.
  • Analyze phospho-MerTK levels by Western blot using phospho-tyrosine specific antibodies.
  • Normalize signals to total MerTK or loading controls (e.g., GAPDH).
  • Determine IC50 values by densitometric analysis of band intensities.

Technical Notes:

  • The expected IC50 for this compound in this cellular assay is approximately 22 nM [1] [2].
  • Include controls for baseline phosphorylation (unstimulated) and maximum phosphorylation (EGF-stimulated, no inhibitor).
  • Optimal incubation time with this compound is 1 hour prior to EGF stimulation [1] [2].
Platelet Aggregation Assay

Purpose: To evaluate the functional effect of this compound on collagen-stimulated platelet aggregation.

Materials and Reagents:

  • Human platelet-rich plasma (PRP)
  • Fibrillar type I equine collagen
  • This compound stock solutions in DMSO
  • Aggregometer or similar instrumentation
  • Tyrode's buffer or similar physiological buffer

Procedure:

  • Prepare PRP by centrifugation of human whole blood.
  • Pre-incubate PRP with this compound (e.g., 3 μM) or vehicle control for 60 minutes [1].
  • Activate platelet aggregation by adding fibrillar type I equine collagen.
  • Monitor aggregation in real-time using an aggregometer for 5-10 minutes.
  • Quantify maximum aggregation relative to vehicle control.

Technical Notes:

  • This compound at 3 μM typically inhibits collagen-stimulated platelet aggregation by more than 25% [1].
  • The assay demonstrates the functional relevance of MerTK inhibition in regulating thrombotic processes.

Signaling Pathways and Molecular Mechanisms

MerTK Signaling and EGFR-MerTK Chimeric System

G EGF EGF EGFR_ECD EGFR Extracellular Domain EGF->EGFR_ECD Binding Chimera EGFR-MerTK Chimeric Receptor EGFR_ECD->Chimera MerTK_ICD MerTK Intracellular Domain Downstream Downstream Signaling (PI3K/AKT, MEK/ERK, STAT3) MerTK_ICD->Downstream Chimera->MerTK_ICD Dimerization Receptor Dimerization & Autophosphorylation Chimera->Dimerization Dimerization->MerTK_ICD Phosphorylation BiologicalEffects Biological Effects: • Efferocytosis • Platelet Activation • Immune Modulation Downstream->BiologicalEffects This compound This compound This compound->MerTK_ICD Inhibition (IC₅₀ = 4.3 nM)

Figure 1: Mechanism of this compound inhibition in the ligand-stimulated EGFR-MerTK chimeric system

The EGFR-MerTK chimeric receptor system provides a controlled method for specifically investigating MerTK signaling pathways. As illustrated in Figure 1, this experimental approach involves:

  • Ligand-Inducible Activation: The extracellular domain of EGFR responds to EGF stimulation, inducing receptor dimerization and activation of the intracellular MerTK kinase domain [1].
  • Downstream Signaling: Activated MerTK phosphorylates multiple downstream effectors, including the PI3K/AKT, MEK/ERK, and STAT3 pathways, which regulate critical cellular processes such as survival, proliferation, and differentiation [3] [4].
  • This compound Mechanism: this compound specifically targets the intracellular kinase domain of MerTK, preventing its autophosphorylation and subsequent activation of downstream signaling cascades [1] [2].
Biological Context of MerTK Signaling

G MerTK_Activation MerTK Activation Efferocytosis Efferocytosis MerTK_Activation->Efferocytosis p38_STAT3 p38/STAT3 Pathway MerTK_Activation->p38_STAT3 Platelet_Aggregation Platelet Aggregation (Second Phase) MerTK_Activation->Platelet_Aggregation Gas6_ProS Gas6/Protein S Ligands Gas6_ProS->MerTK_Activation Phosphatidylserine Phosphatidylserine on Apoptotic Cells Phosphatidylserine->Gas6_ProS Bridges M2_Polarization M2 Macrophage Polarization p38_STAT3->M2_Polarization PD_L1_Upregulation PD-L1 Upregulation p38_STAT3->PD_L1_Upregulation Immune_Tolerance Immune Tolerance M2_Polarization->Immune_Tolerance PD_L1_Upregulation->Immune_Tolerance This compound This compound Inhibition This compound->MerTK_Activation Blocks

Figure 2: Biological contexts of MerTK signaling and this compound inhibition

In physiological and pathological contexts, MerTK signaling mediates critical processes through multiple mechanisms (Figure 2):

  • Efferocytosis and Immune Regulation: MerTK recognizes phosphatidylserine on apoptotic cells through its ligands Gas6 and Protein S, promoting phagocytic clearance [3] [4]. This process leads to anti-inflammatory signaling and immune tolerance through p38/STAT3-mediated M2 macrophage polarization and PD-L1 upregulation [4].
  • Thrombosis: MerTK regulates the second wave of platelet activation, making it a potential target for antithrombotic therapies with potentially reduced bleeding risks [1] [5].
  • Therapeutic Intervention: this compound effectively blocks these MerTK-dependent pathways, providing a research tool to investigate MerTK biology and potential therapeutic applications.

In Vivo Applications and Research Models

This compound has been utilized in various in vivo research models to investigate MerTK biology and therapeutic potential:

Pharmacokinetic Studies

Protocol for Mouse Pharmacokinetics:

  • Administration: Administer this compound via oral gavage (3 mg/kg) or intravenous injection to mice [1].
  • Sample Collection: Collect blood samples at predetermined time points post-administration.
  • Bioanalysis: Quantify this compound concentrations in plasma using LC-MS/MS.
  • Data Analysis: Calculate pharmacokinetic parameters including terminal half-life, clearance, and oral bioavailability.

Key Findings: this compound exhibits a terminal half-life of 0.80 hours and high systemic clearance (94.5 mL/min/kg) with 14% oral bioavailability in mice [1] [2]. These properties inform dosing regimens for in vivo studies.

Viral Infection Model

Protocol for Antiviral Response Studies:

  • Animal Model: C57BL/6 mice (7-10 weeks old) [1].
  • Dosing Regimen: Administer this compound (3 mg/kg) via intravenous injection on days -3, -2, -1, and 0 relative to viral infection [1].
  • Infection Model: Infect with 2×10⁸ PFU vesicular stomatitis virus (VSV) intravenously.
  • Outcome Measures: Quantify viral replication and assess antiviral immune responses.

Application: this compound suppresses MerTK signaling and enhances antiviral immune responses, thereby reducing VSV replication in infected mice [1]. This application highlights the role of MerTK in modulating innate immunity to viral infections.

Formulation and Storage Recommendations

Stock Solution Preparation
  • Solubility: this compound is highly soluble in DMSO (~292 mg/mL, ~198.5 mM) and sparingly soluble in ethanol (~5 mg/mL, ~10.8 mM) [1].
  • Stock Solution: Prepare stock solutions in DMSO at concentrations up to 100 mM.
  • Storage: Aliquot and store at -20°C or -80°C for long-term preservation. Avoid repeated freeze-thaw cycles.
Working Solution Formulations

Table 3: Recommended formulations for in vivo and in vitro studies

Application Formulation Final Concentration Preparation Notes
In vitro (general) DMSO stock diluted in buffer ≤0.1% DMSO final Maintain DMSO concentration below 0.1% for cellular assays
In vivo (mouse, i.v.) 5% DMSO + 40% PEG300 + 5% Tween80 + 50% saline 4.6 mg/mL (9.92 mM) [2] Sequential addition, clear solution
In vivo (mouse, p.o.) 5% DMSO + 95% corn oil 0.28 mg/mL (0.60 mM) [2] Homogeneous mixture
Alternative in vivo 5% DMSO + 90% (20% SBE-β-CD in saline) 2.5 mg/mL (5.39 mM) [1] Validated for optimal delivery

Troubleshooting and Technical Considerations

  • Low Cellular Potency: If this compound shows reduced activity in cellular assays compared to enzyme assays, consider:

    • Verifying pre-incubation time (≥60 minutes recommended before stimulation)
    • Confirming cellular permeability (this compound demonstrates good cellular penetration)
    • Checking MerTK expression levels in the cell system used
  • Limited Solubility in Aqueous Buffers:

    • Use fresh DMSO for stock solutions (moisture-absorbing DMSO reduces solubility) [2]
    • Do not exceed recommended final DMSO concentrations in cellular assays
    • For in vivo studies, use the validated formulations described in Table 3
  • Variable Platelet Responses:

    • Use consistent sources and preparation methods for platelet-rich plasma
    • Standardize collagen concentrations across experiments
    • Include appropriate positive and negative controls

Conclusion

This compound represents a valuable research tool for specifically investigating MerTK biology in various contexts. Its high selectivity profile, well-characterized cellular and in vivo activity, and established assay protocols make it particularly suitable for dissecting MerTK-specific signaling pathways. The ligand-stimulated EGFR-MerTK chimeric receptor assay provides a controlled system for evaluating MerTK inhibition without confounding effects from other TAM receptors. As research continues to elucidate the roles of MerTK in cancer immunity, thrombotic disorders, and inflammatory conditions, this compound remains a critical compound for validating MerTK as a therapeutic target and exploring potential clinical applications.

References

Understanding ATP Release and Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

ATP release is a key signaling event in various physiological processes, and its inhibition is a potential therapeutic strategy. The assays typically measure the amount of ATP released from cells upon a specific stimulus and how a compound reduces this release.

  • Measurement Principle: A common method to quantify extracellular ATP uses a luciferin-luciferase assay. In this reaction, luciferase enzyme catalyzes the oxidation of luciferin, a reaction that is dependent on ATP. The amount of light produced (luminescence) is directly proportional to the ATP concentration [1] [2].
  • Cellular Stimulus for Release: Cells can be stimulated to release ATP through various methods. One approach is Electrical Field Stimulation (EFS), which triggers neurotransmitter and ATP release from nerve terminals [1].
  • Inhibition Target - PANX1 Channels: A key pathway for ATP release is through Pannexin 1 (PANX1) channels on the cell membrane [3]. An inhibitor like UNC2881 is expected to block this channel, reducing ATP efflux.

Detailed Protocol: ATP Release Inhibition Assay

This protocol provides a step-by-step guide for assessing the effect of a potential inhibitor on ATP release from cultured cells.

Cell Preparation and Treatment
  • Culture Cells: Use a relevant cell line (e.g., HEK293, primary hepatocytes, or a cell line overexpressing PANX1). Culture them in a standard growth medium.
  • Seed Cells: Seed cells into a multi-well plate (e.g., 96-well or 384-well format) suitable for your luminometer. Allow them to adhere overnight [4].
  • Apply Inhibitor: Prepare a dilution series of this compound in the assay buffer. Replace the cell culture medium with the inhibitor solutions and pre-incubate for a predetermined time (e.g., 30-60 minutes) to allow the compound to act.
ATP Release Stimulation and Measurement
  • Prepare Master Mix: Create an ATP assay master mix containing luciferin and luciferase in an appropriate buffer [1] [2].
  • Stimulate Release: After pre-incubation, apply the chosen stimulus to the cells to induce ATP release. This could be:
    • Chemical Agonist: A receptor agonist known to trigger ATP release.
    • Electrical Field Stimulation (EFS): For specialized setups, using parameters like 0.1 ms pulses at 1–40 Hz [1].
    • Hypotonic Stress: Inducing cell swelling.
  • Measure Luminescence: Immediately after stimulation, add the ATP assay master mix to each well. Measure the luminescence signal in real-time using a plate-reading luminometer [1] [4]. The signal, measured in Relative Light Units (RLU), corresponds to the amount of ATP released.

Expected Results and Data Analysis

The data collected can be analyzed to determine the potency of the inhibitor. Below is a table of hypothetical data illustrating the expected outcome.

Table 1: Example Data from an ATP Release Inhibition Assay

This compound Concentration (µM) Average Luminescence (RLU) % ATP Release (vs. Control)
0 (Control) 1,000,000 100%
0.1 850,000 85%
1 550,000 55%
10 200,000 20%
100 50,000 5%
  • Calculate Inhibition: Normalize the luminescence data from each well to the average of the control (no inhibitor) wells to calculate the percentage of ATP release.
  • Determine IC₅₀: Fit the normalized dose-response data to a sigmoidal curve (e.g., using a four-parameter logistic model) to calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.

Workflow and Signaling Pathway

To visualize the logical flow of the experiment and the biological mechanism, the following diagrams were created using DOT language.

Diagram 1: Experimental Workflow for ATP Release Inhibition Assay

G start Seed cells in multi-well plate treat Pre-treat with this compound inhibitor start->treat stim Stimulate ATP Release (e.g., EFS, Agonist) treat->stim measure Add Luciferin/Luciferase Mix stim->measure detect Measure Luminescence (RLU) measure->detect analyze Analyze Data & Calculate IC₅₀ detect->analyze

Diagram 2: PANX1-Mediated ATP Release Signaling Pathway

G stim Extracellular Stimulus panx1 PANX1 Channel stim->panx1 atp_out ATP Release panx1->atp_out p2r P2 Receptor Activation atp_out->p2r effects Downstream Effects (e.g., Gluconeogenesis, Lipogenesis) p2r->effects inhib This compound Inhibitor inhib->panx1 Blocks

Important Technical Notes

  • Include Controls: Always run control wells without cells (background), without stimulus (basal ATP), and without inhibitor (maximum release).
  • Cell Viability: Ensure that the inhibitor or the stimulation protocol does not affect cell viability, as this can cause non-specific ATP release.
  • Kinetics vs. Endpoint: The assay can be run as a kinetic read to capture the dynamics of ATP release or as a single endpoint measurement.
  • Instrument Validation: Validate the sensitivity and linear range of your luminometer with an ATP standard curve before running the assay.

I hope this detailed protocol provides a solid foundation for your research. Should you obtain the specific concentration-response data for this compound, you can easily populate the provided framework to build a complete application note.

References

Solubility Profile & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the solubility data for UNC2881 in various solvents, which is crucial for preparing your stock solutions [1] [2] [3].

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO 85 - 92 mg/mL 183.36 - 198.45 mM Recommended for primary stock; hygroscopic DMSO can reduce solubility over time [1] [2] [3].
Ethanol 5 - 7 mg/mL 10.78 - 15.10 mM Heating may be recommended to aid dissolution [1] [3] [4].
Water < 1 mg/mL (Insoluble) - Not suitable for direct dissolution [1] [2] [3].

The general workflow for preparing solutions from powder is as follows:

G Start Start: this compound Powder Decision1 Planning in vivo experiment? Start->Decision1 DMSO Prepare DMSO Stock Solution (92 mg/mL, 198.45 mM) Decision1->DMSO No (In Vitro) InVivo Follow Validated In Vivo Formulation Decision1->InVivo Yes InVitro Dilute Stock Solution into Aqueous Buffer for In Vitro Assay DMSO->InVitro Administer Administer to Animals InVivo->Administer

Validated In Vivo Formulations

For animal studies, this compound has limited oral bioavailability (14%) and high systemic clearance [1] [2] [3]. Here are two validated formulations for in vivo administration:

Formulation Component Formulation 1 (Clear Solution) Formulation 2 (In Corn Oil)
DMSO 5% 5%
PEG 300 40% -
Tween 80 5% -
Saline / ddH₂O 50% -
Corn Oil - 95%
Final Concentration 4.6 mg/mL (9.92 mM) 0.28 mg/mL (0.60 mM)
Preparation Notes Add solvents sequentially in the order listed, clarifying at each step [2] [3]. Mix DMSO stock solution directly with corn oil [2] [3].

Frequently Asked Questions & Troubleshooting

Q1: My this compound solution has become cloudy or has particles after dilution from DMSO stock into an aqueous buffer. What should I do? This is a common issue due to the compound precipitating out of solution. To address this:

  • Filter the Solution: Use a syringe filter (e.g., 0.22 µm) directly before adding to your cells or assay medium.
  • Ensure Fresh DMSO: Use dry, fresh DMSO for your stock solutions, as moisture absorption can reduce solubility over time [3].
  • Consider Sonication: Briefly sonicating the solution can help re-dissolve the compound or ensure a homogeneous suspension, especially for in vivo formulations [1].

Q2: How do I inhibit Mer kinase in cells with this compound for my experiment? A referenced protocol for inhibiting Mer phosphorylation in 697 B-ALL cells is as follows [3] [4]:

  • Cell Line: Human 697 B-ALL cells.
  • Incubation: Treat cells with this compound for 1 hour.
  • Outcome: Western blot analysis showed inhibition of Mer kinase phosphorylation with an IC₅₀ of 22 nM.

Q3: What is the evidence that this compound is selective for Mer kinase? this compound was designed as a potent and specific Mer tyrosine kinase inhibitor. Biochemical assays show it inhibits Mer with an IC₅₀ of 4.3 nM. It demonstrates significant selectivity, being about 83-fold and 58-fold less potent against the related TAM family kinases Axl (IC₅₀ = 360 nM) and Tyro3 (IC₅₀ = 250 nM), respectively [1] [2] [3].

Key Technical Reminders

  • Storage: For long-term stability, store this compound powder at -20°C. DMSO stock solutions are best used fresh but can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles [1] [4].
  • Quality Control: The compound is for research use only. The purity of the batch used in your experiments can impact solubility and activity, so it's good practice to note the batch information and purity from your supplier [3] [5].

References

Storage and Handling Guidelines for UNC2881

Author: Smolecule Technical Support Team. Date: February 2026

For laboratory researchers, maintaining the stability of UNC2881 is crucial for experimental reproducibility. The following table summarizes the key storage conditions based on manufacturer recommendations [1] [2].

Form Recommended Storage Estimated Stability Notes
Powder -20°C, tightly sealed container [3] [2] Up to 24 months [2] Protect from moisture.
Stock Solution (DMSO) -20°C in tightly sealed vials [2] Up to 1 month [2] Aliquot to avoid freeze-thaw cycles.
Stock Solution (DMSO) -80°C [1] [2] Up to 6 months [2] For longer-term storage.

Handling Precautions: this compound is harmful if swallowed and very toxic to aquatic life [3]. Always:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and impervious clothing [3].
  • Use the compound only in areas with adequate exhaust ventilation and avoid creating dust or aerosols [3].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems in the lab:

  • Problem: Precipitation in stock solution

    • Cause: The compound may crash out of solution if it is too concentrated, or if the storage temperature is too low.
    • Solution: Warm the solution to room temperature and vortex it gently. If precipitation persists, briefly sonicate the vial. Ensure your stock concentration is at or below the documented solubility of 92 mg/mL in DMSO [1].
  • Problem: Loss of biological activity in cell-based assays

    • Cause: The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or extended storage at 4°C.
    • Solution: Prepare fresh aliquots from powder. Avoid storing stock solutions at 4°C for more than two weeks [2]. Verify the activity of a new stock solution in a positive control experiment.
  • Problem: Inconsistent results in platelet aggregation assays

    • Cause: this compound inhibits collagen-stimulated platelet aggregation with an IC₅₀ of 22 nM in 697 B-ALL cells [1] [4]. Variability can arise from the biological material or compound handling.
    • Solution: Confirm the preparation and storage of the collagen solution. Ensure this compound is working as expected by using a freshly prepared aliquot and including a vehicle control (DMSO) in your assay.

Experimental Workflow for Preparing a Working Solution

For consistent experimental results, follow this standardized workflow when preparing to use this compound.

Start Retrieve this compound Powder from -20°C A Equilibrate Vial (1 hour at Room Temp) Start->A B Weigh Powder A->B C Dissolve in DMSO (Concentration ≤92 mg/mL) B->C D Prepare Aliquots in Sealed Vials C->D E Store Aliquots at -20°C or -80°C D->E F Thaw Single Aliquot for Immediate Use E->F G Dilute for Assay (e.g., in buffer) F->G End Proceed with Experiment G->End

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in solvents other than DMSO? this compound is insoluble in water and has limited solubility in ethanol (7 mg/mL). DMSO is the recommended solvent for preparing stock solutions [1].

Q2: What is the typical purity of commercially available this compound? Suppliers typically offer this compound with a purity greater than 98% [2].

Q3: How should I dispose of this compound waste? Dispose of the substance and contaminated packaging in accordance with all applicable country, federal, state, and local regulations, as it is very toxic to aquatic life [3].

References

UNC2881 high systemic clearance addressing

Author: Smolecule Technical Support Team. Date: February 2026

UNC2881 Pharmacokinetic Profile

Parameter Value Conditions / Notes
Systemic Clearance 94.5 mL/min/kg In mice (IV administration) [1] [2].
Oral Bioavailability 14% In mice [1] [2].
Terminal Half-life (T₁/₂) 0.80 hours (IV) In mice [1] [2].
Time to Max Concentration (Tₘₐₓ) 0.30 hours (PO) In mice [2].
Maximum Concentration (Cₘₐₓ) 90.0 ng/mL In mice after 3 mg/kg oral dose [2].

Understanding High Systemic Clearance & Its Implications

#1: What does "high systemic clearance" mean for this compound? A high systemic clearance value of 94.5 mL/min/kg indicates that this compound is very rapidly removed from the bloodstream, primarily by the liver and/or kidneys [3]. This rapid elimination is the direct reason for its low oral bioavailability (14%) and short half-life, limiting the duration of its therapeutic effect and making it less suitable for oral dosing in longer-term studies without specialized formulation [1] [2].

#2: What are the practical consequences for my in vivo experiments? The key implications for your research are:

  • Short Exposure Time: The drug's effect is transient due to its short half-life (~0.8 hours) [1] [2].
  • Low Oral Efficacy: Oral administration is inefficient, with only a small fraction of the dose reaching systemic circulation [1].
  • Dosing Regimen Challenges: For sustained effect, frequent dosing or continuous infusion may be required, especially in chronic disease models.

Troubleshooting & Experimental Strategies

Issue: Inadequate target engagement in vivo due to rapid clearance.

  • Solution 1: Consider alternative administration routes. While oral bioavailability is low, other routes like intraperitoneal (IP) or subcutaneous (SC) injection may provide more sustained plasma levels than oral gavage and are worth empirical testing.
  • Solution 2: Reformulate for sustained release. The original studies suggest that this compound is suitable for in vitro or short-term in vivo studies [1]. For longer-term studies, explore advanced formulations:
    • Liposomal Encapsulation: Can alter tissue distribution and prolong half-life.
    • Polymeric Nanoparticles: Can provide controlled, slow release of the drug.
    • Prodrug Approaches: Modifying the chemical structure to create a prodrug can slow metabolism and improve pharmacokinetics.

Issue: Need to demonstrate in vivo target inhibition.

  • Solution: Use a short-term, multi-dose protocol. One published study successfully used this compound in mice by administering 3 mg/kg intravenously for four consecutive days (days -3, -2, -1, and 0 relative to infection) to limit Mertk signaling and achieve a biological effect [2]. This demonstrates that even with high clearance, a rigorous dosing schedule can maintain effective exposure.

Detailed Experimental Protocols

Here is a detailed methodology for key experiments cited in the literature, which you can adapt for your research.

Protocol: Inhibiting Mer Phosphorylation in Cells

This protocol is used to demonstrate direct target engagement of this compound in a cellular context [1] [2].

  • Cell Line: 697 B-ALL cells (human acute lymphoblastic leukemia) or 32D cells engineered to express a chimeric EGFR-Mer receptor.
  • Working Concentration: A range from 10 nM to 1000 nM this compound.
  • Incubation Time: Pre-treat cells with this compound for 1 hour.
  • Stimulation: After pre-treatment, stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for the chimeric receptor) for 15 minutes.
  • Analysis: Lyse cells and analyze Mer phosphorylation levels by Western Blot using a phospho-tyrosine-specific antibody.

The workflow for this cellular mechanism study can be visualized as follows:

Start Start Experiment Pretreat Pretreat cells with This compound (10-1000 nM) Start->Pretreat Stimulate Stimulate with ligand (e.g., 100 ng/mL EGF) Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Analyze Analyze Mer phosphorylation via Western Blot Lyse->Analyze Result Assess target engagement (IC₅₀ ≈ 22 nM) Analyze->Result

Protocol: In Vivo Dosing and Pharmacokinetic Analysis

This protocol outlines how the foundational PK data for this compound was generated [1] [2].

  • Animal Model: Swiss albino or C57BL/6 mice.
  • Dosage: 3 mg/kg.
  • Administration Routes:
    • Intravenous (IV): For determining absolute clearance and half-life.
    • Oral (PO): For determining bioavailability.
  • Formulation (Example for IV): The compound can be formulated in a clear solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [1].
  • Blood Collection: Serial blood sampling at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h).
  • Bioanalysis: Quantify this compound concentrations in plasma using LC-MS/MS.
  • Data Analysis: Use a non-compartmental pharmacokinetic analysis to calculate clearance, volume of distribution, half-life, and bioavailability.

The overall strategy for troubleshooting this compound's pharmacokinetics in a research project involves the following key stages:

Problem High Systemic Clearance Strategy1 Optimize Dosing (Frequent/Multi-dose) Problem->Strategy1 Strategy2 Reformulate Drug (e.g., Sustained Release) Problem->Strategy2 Strategy3 Change Route of Administration Problem->Strategy3 Goal Improved In Vivo Efficacy Strategy1->Goal Strategy2->Goal Strategy3->Goal

References

Solubility Data & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the key solubility parameters for UNC2881 to help you select the appropriate solvent.

Solvent Solubility Notes and Recommendations

| DMSO | 50 mg/mL (107.86 mM) [1] to 92 mg/mL (198.45 mM) [2] [3] | • Use fresh, dry DMSO for best results, as it is hygroscopic and moisture absorption can reduce solubility [1] [2]. • Sonication and warming to 60°C may be required to fully dissolve the compound [1] [4]. | | Ethanol | 5 mg/mL (10.78 mM) [3] to 7 mg/mL [2] | Heating is recommended to aid dissolution [4]. | | Water | Insoluble [2] [3] [4] | Not suitable for direct reconstitution. |

For preparing a 10 mM stock solution in DMSO, you can use the following calculation as a guide:

  • To prepare 1 mL of 10 mM stock: Add 1 mL of DMSO to 4.64 mg of this compound (Molecular Weight: 463.58 g/mol) [1] [2] [4].

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter during solution preparation and use.

Problem: The compound won't fully dissolve in DMSO.

  • Solution: Gently warm the tube in a water bath (up to 60°C) and sonicate. Ensure the DMSO is fresh and anhydrous [1] [4].

Problem: Precipitation occurs when adding the stock solution to an aqueous buffer.

  • Solution: This is a common issue. Ensure you are using the correct formulation for your experimental system (see section below). When preparing the working solution, add the DMSO stock to the aqueous buffer slowly and with constant vortexing or stirring to ensure proper mixing [2] [3].

Problem: I need a formulation for animal studies.

  • Solution: For in vivo administration, a clear solution can be prepared using a mixture of solvents. One validated formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [1] [2] [3]. Always prepare these solutions fresh and use them immediately for optimal results.

Standard Experimental Protocols

The following protocols are adapted from published studies that used this compound. You can use them as a starting point for your own experiments.

1. Inhibiting Mer Kinase Phosphorylation in Cell Lines [1] [2]

  • Cell Lines Used: 32D cells expressing a chimeric EGFR-MerTK protein or 697 B-ALL cells.
  • Procedure:
    • Pre-treat cells with this compound (typical concentrations ranging from 10 nM to 1000 nM) for 1 hour.
    • Stimulate the cells with the relevant ligand (e.g., 100 ng/mL EGF for chimeric receptors) for 15 minutes.
    • Analyze Mer kinase phosphorylation levels via Western Blot.

2. Inhibiting Collagen-Induced Platelet Aggregation [1]

  • Sample: Human platelet-rich plasma.
  • Procedure:
    • Pre-incubate platelet-rich plasma with 3 µM this compound for 1 hour.
    • Stimulate platelet aggregation by adding fibrillar type I equine collagen.
    • Measure the inhibition of aggregation, which is typically suppressed by more than 25% at this concentration.

To help visualize the role of this compound in the context of TAM receptor signaling, the following diagram outlines the key pathways it inhibits:

G GAS6_PROS1 Ligands (GAS6/PROS1) TAM_Receptors TAM Receptors (Mer, Axl, Tyro3) GAS6_PROS1->TAM_Receptors Dimerization Receptor Dimerization & Autophosphorylation TAM_Receptors->Dimerization Signaling Downstream Signaling (PI3K/Akt, MEK/ERK) Dimerization->Signaling Outcomes Cellular Outcomes (Survival, Proliferation, Migration, Immune Suppression) Signaling->Outcomes This compound This compound Inhibitor This compound->TAM_Receptors  Blocks

Key Takeaways

  • Primary Solvent: DMSO is the preferred solvent for stock solutions. Warming and sonication are often necessary.
  • In Vitro Activity: Effective concentrations for inhibiting Mer phosphorylation are in the nanomolar range (IC₅₀ = 4.3-22 nM) [1] [2] [4].
  • In Vivo Formulation: For animal studies, use a validated co-solvent system like 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [1] [2] [3].
  • Stability: Aliquot and store stock solutions at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles [1] [5].

References

UNC2881 sonication heating recommendations

Author: Smolecule Technical Support Team. Date: February 2026

UNC2881 Solubility and Sonication

For the compound This compound, technical data from chemical suppliers provides clear guidance for preparing stock solutions. The recommended method involves a combination of sonication and heating.

Table 1: Recommended Solubility Protocol for this compound

Aspect Recommendation
Solvent DMSO (anhydrous, freshly opened is best) [1] [2]
Target Concentration 50 mg/mL (107.86 mM) or lower [1]
Sonication Required [1] [3] [2]
Heating Required, with a recommended temperature of 60°C [1] [2]
Solution Appearance The goal is a clear solution [1]

General Sonication Heating Principles

While the search results confirm that this compound should be heated during sonication, they don't elaborate on why. The following general principles from ultrasonic processing explain the importance of temperature control for sensitive biological or chemical materials:

  • The Trade-off: Sonication introduces intense localized energy (a process called cavitation) that is necessary for tasks like dissolving compounds or breaking open cells. However, nearly all this energy eventually converts into heat, which can lead to a rapid overall temperature rise in your sample [4].
  • The Temperature Threshold: For temperature-sensitive procedures, maintaining the solution temperature below a specific threshold is critical. One study on cell lysate preparation found that keeping the temperature below 32°C was optimal for high yield, while temperatures above 47°C reduced the relative yield by more than 50% [4].
  • Heat Buildup vs. Dissipation: The rate of temperature rise depends on the balance between the heat generated (sonication power) and the heat dissipated (your cooling method) [4].

Troubleshooting & Best Practices

If you are experiencing issues with your this compound solution or are concerned about heat-sensitive samples during sonication, here is a troubleshooting guide based on general ultrasonic principles.

Table 2: Sonication Heating Troubleshooting Guide

Problem Possible Cause Recommended Solution
Sample temperature rises too quickly Ineffective cooling; excessive power or duration Ensure the sonication vessel is firmly seated in a slurry of ice and water, which is more effective than ice alone. Use the pulse function (e.g., 30s on, 30s off) to allow for cooling between bursts [4].
Solution remains cloudy or particulate Insufficient sonication energy or time; incorrect temperature Ensure the heating function is enabled and set correctly (e.g., 60°C for this compound). Perform the aluminum foil test: sonicate a piece of foil in water for 30-60 seconds. A uniform pattern of tiny holes confirms strong cavitation [5].
Poor mixing and localized overheating Incorrect sonication tip position Position the tip at an immersion depth of 20-30% of the total liquid height from the surface. This maximizes mixing and thermal dissipation, minimizing "dead zones" [4].

Optimal Sonication Workflow

The diagram below summarizes the logical workflow for managing temperature during the sonication of sensitive materials, integrating the troubleshooting points above.

Start Prepare Sample and Sonicator Setup Set up cooling: Vessel in ice-water slurry Start->Setup Position Position sonication tip at 20-30% liquid height Setup->Position Configure Configure sonicator: Pulse mode (e.g., 30s on/off) Apply heat if required (e.g., 60°C for this compound) Position->Configure Begin Begin sonication process Configure->Begin Monitor Monitor sample temperature Begin->Monitor CheckTemp Is temperature below threshold? Monitor->CheckTemp Overheat Temperature too high CheckTemp->Overheat No Complete Sonication complete CheckTemp->Complete Yes Adjust Adjust protocol: Increase off-cycle time Ensure effective cooling Verify tip position Overheat->Adjust Adjust->Monitor

References

UNC2881 vs other Mer kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile & Selectivity

The key difference between these inhibitors lies in their selectivity. UNC2881 is noted for its high specificity for Mer, while UNC2025 is a potent multi-kinase inhibitor targeting both Mer and FLT3.

Feature This compound UNC2025
Primary Target MerTK [1] [2] [3] MerTK, FLT3 [4]
MerTK IC₅₀ 4.3 nM (cell-free assay) [2] [5] 2.7 nM (cell-based assay) [4]
Selectivity High selectivity for Mer over other TAMs [1] [3] Less selective; targets multiple kinases [4]
Selectivity Ratio 83-fold over Axl; 58-fold over Tyro3 [2] [5] 45-fold selectivity for Mer over Axl [4]
Key Differentiator Mer-specific tool compound for precise pathway inhibition [1] Multi-target inhibitor potentially suited for cancers with dual targets like AML [4]

Experimental Applications & Evidence

The choice between these inhibitors is also guided by the context of your experimental goals, as evidenced by their different uses in preclinical research.

Assay/Model This compound UNC2025
In Vitro Cell Signaling Inhibits Mer phosphorylation in 697 B-ALL cells (IC₅₀ = 22 nM) [2] Potently inhibits pro-survival signaling (p-STAT6, p-AKT, p-ERK) in leukemia cells [4]
In Vitro Functional Assay Inhibits collagen-stimulated platelet aggregation [1] [2] [5] Induces apoptosis and reduces proliferation in Mer-positive leukemia [4]
In Vivo Efficacy Limited data; high systemic clearance, low (14%) oral bioavailability in mice [2] [5] Significant efficacy in leukemia xenograft models; high oral bioavailability [4]
In Vivo Therapeutic Focus Primarily researched for anti-thrombotic effects [1] Researched for anti-leukemic and anti-thrombotic effects [4] [6]
Combination Potential Information not available Shows synergy with methotrexate in vivo and with ADP-P2Y12 pathway antagonists [4] [6]

Detailed Experimental Protocols

To help you implement these tools in your research, here are the key methodologies used to generate the data in the comparison tables.

Protocol 1: Assessing Mer Kinase Inhibition via Western Blot

This method is used to confirm target engagement and inhibition in cells.

  • Cell Lines: Commonly used Mer-expressing lines include 697 (B-ALL) or NOMO-1 (AML) cells [4] [2].
  • Treatment: Culture cells (e.g., at 3x10⁶/mL) and treat with the inhibitor (UNC2025 or this compound) or a vehicle control (DMSO) for a defined period, typically 1 hour [4] [2].
  • Cell Lysis & Immunoblotting: Prepare cell lysates and perform Western blot analysis.
  • Key Antibodies: Probe for phospho-Mer to directly assess inhibition. Downstream signaling can be measured using antibodies against phospho-STAT6, phospho-AKT, and phospho-ERK1/2 [4].
Protocol 2: Functional Platelet Aggregation Assay

This protocol is key for evaluating the anti-thrombotic potential of Mer inhibitors.

  • Platelet Preparation: Isolate platelets from human blood or mouse plasma.
  • Stimulation & Inhibition: Pre-incubate platelets with the inhibitor (e.g., this compound) or vehicle. Activate aggregation by adding Type I collagen [1] [5].
  • Measurement: Use an aggregometer to monitor changes in light transmission over time. Inhibition of Mer kinase will result in decreased platelet aggregation [1] [6].
Protocol 3: In Vivo Leukemia Xenograft Model

This is a standard model for evaluating the anti-cancer efficacy of inhibitors like UNC2025.

  • Animal Model: Use NSG or NSGS immunodeficient mice [4].
  • Engraftment: Inject mice intravenously with Mer-positive human leukemia cells (e.g., 697-luciferase cells or primary patient samples) [4].
  • Treatment & Monitoring: Once leukemia is established, randomize mice into groups. Administer the inhibitor (e.g., UNC2025 at ~3 mg/kg) or vehicle control once daily by oral gavage. Monitor tumor burden via bioluminescence imaging and track animal survival [4].

Mer Kinase Signaling and Inhibitor Mechanism

The following diagram illustrates the key signaling pathways mediated by Mer kinase and the points of inhibition for these compounds.

mer_signaling compound This compound / UNC2025 (Inhibitor) mer MerTK Receptor compound->mer Inhibits gas6 Gas6 / Protein S (Ligand) gas6->mer Binds pi3k PI3K mer->pi3k Activates mek MEK mer->mek Activates stat STAT mer->stat Activates src SRC mer->src Activates akt AKT pi3k->akt Activates survival Cell Survival & Proliferation akt->survival chemoresistance Chemoresistance akt->chemoresistance erk ERK mek->erk Activates erk->survival erk->chemoresistance stat->survival aggregation Platelet Aggregation src->aggregation Promotes

Conclusion and Research Considerations

  • Choose this compound if your research requires highly specific inhibition of the Mer kinase pathway with minimal off-target effects on Axl or Tyro3. This makes it an excellent tool for dissecting the unique biological functions of Mer in processes like thrombosis [1].
  • Choose UNC2025 if your goal is a potent, orally bioavailable inhibitor for in vivo models of leukemia, or if you are targeting cancers where simultaneous inhibition of Mer and FLT3 is advantageous. Its broader profile may also lead to stronger phenotypic effects in some contexts [4].

References

UNC2881 Potency and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for UNC2881 against Tyro3, Axl, and Mer kinases.

Kinase IC₅₀ (Cell-free assay) IC₅₀ (Cellular assay, Mer pIC₅₀) Selectivity Fold (vs. Mer)
Mer 1.5 nM [1] 22 nM [2] 1x (baseline)
Axl 1.3 nM [1] 1.85 µM (calculated) [2] ~84-fold less selective [2]
Tyro3 6.7 nM [1] 1.28 µM (calculated) [2] ~58-fold less selective [2]

From the data, This compound is a potent and highly selective Mer kinase inhibitor. In cell-free biochemical assays, it shows low nanomolar IC₅₀ values against all three TAM kinases [1]. However, its true selectivity becomes clear in live-cell assays, where it inhibits steady-state Mer phosphorylation with an IC₅₀ of 22 nM, while being significantly less potent against Axl and Tyro3 [2].

Experimental Methodology

The key data for this compound were generated through the following established experimental protocols:

  • Microfluidic Capillary Electrophoresis (MCE) Assay: This cell-free biochemical assay was used to determine the initial half-maximal inhibitory concentration (IC₅₀) of compounds against purified Mer, Axl, and Tyro3 kinase domains. This high-throughput method measures a compound's direct ability to inhibit kinase enzyme activity [2].
  • Cell-Based Phosphorylation Assay: To confirm activity in a more physiologically relevant system, researchers treated live cells with this compound and measured its inhibition of steady-state Mer kinase phosphorylation via immunoblotting. The IC₅₀ of 22 nM was derived from this assay, demonstrating the compound's cellular efficacy [2].
  • Chimeric Receptor Assay: To specifically isolate Mer-specific signaling, a chimeric receptor was used. This receptor contained the extracellular domain of EGFR fused to the intracellular domain of Mer. Inhibition of EGF-mediated stimulation of this chimeric receptor by this compound confirmed its direct and specific action on the Mer kinase pathway in cells [2].

TAM Receptor Family and Inhibitor Selectivity

The TAM family receptors (Tyro3, Axl, and Mer) share similar structural domains, making the development of highly selective inhibitors challenging [3]. The diagrams below illustrate the signaling context and the experimental strategy used to profile inhibitors like this compound.

G cluster_1 TAM Receptor Family GAS6 GAS6 AXL AXL GAS6->AXL Binds MER MER GAS6->MER Binds TYRO3 TYRO3 GAS6->TYRO3 Binds PROS1 PROS1 PROS1->MER Binds PROS1->TYRO3 Binds Downstream Downstream Pathways (PI3K/AKT, MAPK/ERK) AXL->Downstream MER->Downstream TYRO3->Downstream

TAM Receptor Signaling Pathway. The universal ligand GAS6 can activate all three receptors, while PROS1 activates Mer and Tyro3 [4] [3].

G cluster_assay Profiling Assays Compound Small Molecule Inhibitor (e.g., this compound) MCE 1. Biochemical Assay (Microfluidic Capillary Electrophoresis) Compound->MCE Cellular 2. Cellular Assay (Mer Phosphorylation Inhibition) Compound->Cellular Chimeric 3. Specificity Assay (EGFR-Mer Chimeric Receptor) Compound->Chimeric Output Output: IC₅₀ and Selectivity Profile MCE->Output Cellular->Output Chimeric->Output

Experimental Workflow for Profiling TAM Kinase Inhibitors. This multi-step approach determines both the raw potency and the kinase selectivity of a compound [2].

Research Context and Alternatives

The development of this compound was part of a structure-based drug design strategy to improve upon earlier Mer inhibitors that had either low selectivity within the TAM family or poor pharmacokinetic properties [2]. The high selectivity of this compound for Mer is a key feature, as Mer-specific inhibition has been linked to preventing platelet aggregation and thrombosis without increased bleeding risk in preclinical models, a significant advantage over current therapies [2].

For your research, it is valuable to compare this compound with other inhibitors that have different selectivity profiles, such as:

  • UNC569: An earlier-generation inhibitor with lower selectivity for Mer (IC₅₀: Mer 2.9 nM, Axl 37 nM, Tyro3 48 nM) [1].
  • Bemcentinib (R428): A highly selective Axl inhibitor (IC₅₀: 14 nM), with over 50- and 100-fold selectivity over Mer and Tyro3, respectively [1].
  • LDC1267: A potent pan-TAM family inhibitor targeting Tyro3, Axl, and Mer with similar low nM potency against all three [1].

References

Biochemical and Cellular Potency Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data for UNC2881 and relevant comparator inhibitors, illustrating its potency and selectivity.

Inhibitor Mer IC₅₀ (nM) Axl IC₅₀ (nM) Tyro3 IC₅₀ (nM) Selectivity (Mer vs. Axl/Tyro3) Primary Application Focus
This compound 4.3 - 22 [1] [2] [3] 360 [1] 250 [1] >55-fold [2] Pathologic thrombosis [1] [4]
UNC569 ~6.2 [4] Information Missing Information Missing Low selectivity for Mer [4] Early research tool [4]
UNC1062 Information Missing Information Missing Information Missing Information Missing Not suitable for in vivo study [4]
UNC2025 0.16 (Kᵢ); 2.7 (Cellular) [5] 122 (Cellular) [5] Information Missing >45-fold (vs. Axl) [5] Leukemia, solid tumors [5]

Detailed Experimental Data & Protocols

To ensure experimental reproducibility, here are the methodologies from key studies validating this compound.

  • Mer Kinase Phosphorylation Assay: 697 B-ALL cells were treated with this compound for 1 hour. Cell lysates were analyzed by Western blot to detect steady-state Mer phosphorylation levels. The IC₅₀ value of 22 nM was calculated from the dose-dependent reduction in phospho-tyrosine signals [1] [3].
  • Chimeric Receptor Activation Assay: Mouse 32D cells expressing a chimeric EGFR-MerTK protein were pre-treated with this compound for 1 hour, followed by stimulation with EGF ligand (100 ng/mL) for 15 minutes. Inhibition of EGF-induced phosphorylation of the chimeric receptor was confirmed via Western blot, demonstrating this compound's ability to block Mer activation in a cellular context [1] [4].
  • Platelet Aggregation Assay: Human platelet-rich plasma was stimulated with fibrillar type I equine collagen. This compound at 3 µM was shown to suppress platelet aggregation by more than 25%, indicating its functional effect on a key process in thrombosis [1].
  • In Vivo Pharmacokinetics (PK): A single 3 mg/kg oral dose was administered to mice. Plasma concentrations were measured over time, revealing a terminal half-life of 0.80 hours and an oral bioavailability of 14% [1].

Mer Kinase Signaling and Inhibitor Mechanism

The following diagram illustrates the Mer signaling pathway and the mechanism by which this compound exerts its inhibitory effects, providing context for the experimental data.

Gas6 Gas6 Mer Mer Gas6->Mer Binds & Activates Signaling Signaling Mer->Signaling Phosphorylation This compound This compound This compound->Mer Inhibits CellularProcess CellularProcess Signaling->CellularProcess Promotes

Interpretation of Key Findings

  • High Selectivity Advantage: this compound's >55-fold selectivity for Mer over Axl and Tyro3 is a key differentiator from earlier inhibitors like UNC569, making it a superior tool for establishing Mer-specific biology [4] [2].
  • Therapeutic Potential for Thrombosis: Functional data showing inhibition of collagen-induced platelet aggregation supports its potential as an antithrombotic agent [1]. This is particularly promising because Mer knockout mice are protected from thrombosis without increased spontaneous bleeding, suggesting that an inhibitor like this compound could offer a better safety profile than existing therapies [4].
  • Pharmacokinetic Profile: While its oral bioavailability is moderate (14%), the PK properties were sufficient for use as a research tool in proof-of-concept animal studies [1].

Comparative Context with Other Inhibitors

  • This compound vs. Earlier Generations: this compound was developed to overcome the limitations of its predecessors. UNC569 showed low selectivity for Mer, while UNC1062 had poor solubility and PK properties, making it unsuitable for in vivo studies [4].
  • This compound vs. UNC2025: UNC2025 is a later, clinically advanced inhibitor with higher potency (sub-nanomolar Ki) and excellent oral bioavailability (100%). Its primary research focus is oncology, particularly leukemia [5]. This contrasts with this compound's primary application in thrombosis research, highlighting how different inhibitors can be optimized for distinct therapeutic goals.

References

Comprehensive Comparison Guide: UNC2881 as a Selective Mer Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mer Kinase and UNC2881

Mer kinase belongs to the TAM receptor tyrosine kinase family (TYRO3, AXL, and Mer), which plays crucial roles in regulating multiple biological processes including platelet aggregation, immune regulation, and clearance of apoptotic cells. Unlike other anti-platelet targets, Mer kinase inhibition demonstrates a unique therapeutic profile: Mer knockout mice show decreased platelet aggregation while maintaining normal bleeding times and coagulation parameters, making it an attractive target for anti-thrombotic therapies with potentially reduced bleeding complications compared to current treatments [1]. The TAM receptor family shares a common structure with two immunoglobulin-like domains and two fibronectin type III domains in the extracellular region, a transmembrane domain, and a conserved intracellular tyrosine kinase domain [2].

This compound is a specific Mer tyrosine kinase inhibitor discovered through structure-based drug design and a pseudo-ring replacement strategy [1]. This compound represents a novel substituted-pyrimidine scaffold developed to overcome limitations of earlier Mer inhibitors, which exhibited either low selectivity within the TAM family or poor pharmacokinetic properties. As a research tool, this compound has become valuable for investigating Mer-specific signaling in various pathological contexts, with potential applications in thrombosis prevention and cancer therapy [1] [3].

Comparative IC50 Profile of this compound

Quantitative Comparison of this compound Selectivity

Table 1: Comparative IC₅₀ values of this compound across TAM family kinases

Kinase Target IC₅₀ in Cell-Free Assays (nM) IC₅₀ in Cellular Context (nM) Selectivity Fold (vs. Mer)
Mer 4.3 [4] 22 [1] [3] 1
Axl 360 [4] Not fully characterized 83.7
Tyro3 250 [4] Not fully characterized 58.1

Table 2: Comparison of this compound with other TAM family inhibitors

Compound Mer IC₅₀ Axl IC₅₀ Tyro3 IC₅₀ Primary Targets Development Status
This compound 4.3 nM [4] 360 nM [4] 250 nM [4] Mer Research tool
UNC569 Not specified Not specified Not specified Mer (low selectivity) Research tool [1]
Cabozantinib Not specified Not specified Not specified MET, VEGFR2, RET, AXL FDA-approved [5]
BMS-777607 Not specified Not specified Not specified Met, Axl, Tyro3, Ron Phase I [5]
Key Selectivity and Potency Observations
  • Exceptional Mer Selectivity: this compound demonstrates 83.7-fold selectivity for Mer over Axl and 58.1-fold selectivity over Tyro3 in cell-free assays, making it one of the most Mer-specific inhibitors reported [4]. This high selectivity is significant because it enables researchers to dissect Mer-specific functions without confounding effects from inhibition of other TAM family members.

  • Cellular Potency: The compound effectively inhibits steady-state Mer kinase phosphorylation in live cells with an IC₅₀ of 22 nM in 697 B-ALL cells, confirming its cellular activity [1] [3]. Furthermore, this compound treatment blocks EGF-mediated stimulation of a chimeric receptor containing the intracellular domain of Mer fused to the extracellular domain of EGFR, demonstrating its functional inhibition of Mer signaling in cellular contexts [1].

  • Structural Basis for Selectivity: The design of this compound utilized a pseudo-ring replacement strategy to create a substituted-pyrimidine scaffold that forms three hydrogen bonds with the Mer active site: two with the hinge region (residues Met674 and Pro672) and one with the carbonyl of Arg727 [1]. This specific interaction pattern underlies its remarkable selectivity profile compared to earlier Mer inhibitors that showed limited specificity within the TAM family.

Experimental Protocols for Key Assays

Kinase Inhibition Assays

The microfluidic capillary electrophoresis (MCE) assay has been utilized to determine the kinase inhibition profile of this compound and related compounds [1]. In this protocol:

  • Enzyme Preparation: Recombinant kinase domains of Mer, Axl, and Tyro3 are expressed and purified for the assay system.
  • Reaction Conditions: Kinase reactions are conducted with appropriate substrates and ATP concentrations within the microfluidic system, allowing precise separation of phosphorylated and non-phosphorylated products.
  • Inhibition Measurement: Compounds are tested across a concentration range (typically from nanomolar to micromolar) to determine IC₅₀ values. The MCE platform enables rapid assessment of inhibitor potency against multiple kinases.
  • Data Analysis: Dose-response curves are generated, and IC₅₀ values are calculated using appropriate curve-fitting algorithms, with the mean of two or more independent assays reported [1].
Cellular Phosphorylation Assays

To evaluate the cellular activity of this compound against Mer kinase, Western blot analysis has been employed to monitor phosphorylation states:

  • Cell Culture: 697 B-ALL cells (which express Mer) or 32D-EMC cells expressing chimeric EGFR-Mer receptors are cultured under standard conditions [4] [3].
  • Compound Treatment: Cells are treated with this compound across a concentration range (0-1000 nM) for 1 hour prior to stimulation [3].
  • Stimulation and Lysis: For chimeric receptor studies, cells are stimulated with 100 ng/mL EGF ligand for 15 minutes after the inhibitor pretreatment. Cells are then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [6].
  • Immunoblotting: Proteins are separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies against phospho-tyrosine residues or phosphorylated Mer, followed by appropriate secondary antibodies. Detection is performed using systems like Odyssey CLx Imager, and densitometric analysis quantifies phosphorylation levels [1] [6].
Platelet Aggregation Studies

The anti-platelet activity of this compound has been evaluated through collagen-induced platelet aggregation assays:

  • Platelet Preparation: Human platelet-rich plasma is prepared from donor blood samples using standard centrifugation protocols.
  • Compound Incubation: this compound is pre-incubated with platelet samples for specified durations before induction of aggregation.
  • Aggregation Induction: Platelet aggregation is triggered by addition of fibrillar type I equine collagen, and aggregation is monitored using aggregometry.
  • Efficacy Assessment: At 3 μM concentration, this compound suppresses collagen-induced platelet aggregation by more than 25% in human platelet-rich plasma, demonstrating its functional activity against a therapeutically relevant endpoint [1] [3].

Signaling Pathways and Experimental Workflow

Mer Kinase Signaling in Platelet Activation

The following diagram illustrates the position of Mer kinase in platelet activation signaling and the intervention point of this compound:

mer_signaling Gas6 Gas6 TAM TAM Gas6->TAM Binding PS PS PS->TAM Exposure Mer Mer PI3K_Akt PI3K_Akt Mer->PI3K_Akt Phosphorylation MAPK MAPK Mer->MAPK Phosphorylation TAM->Mer Activation PlateletAggregation PlateletAggregation PI3K_Akt->PlateletAggregation MAPK->PlateletAggregation This compound This compound This compound->Mer Inhibition

This pathway illustrates how Mer kinase activation occurs through binding of its ligand Gas6 in the presence of phosphatidylserine (PS) exposed on activated platelets [2]. Once activated, Mer initiates downstream signaling through PI3K/Akt and MAPK/ERK pathways, ultimately leading to sustained platelet aggregation [2]. This compound specifically targets the kinase domain of Mer, blocking these downstream signaling events and resulting in inhibited platelet aggregation without affecting early activation phases.

Experimental Workflow for this compound Characterization

The comprehensive characterization of this compound follows a logical progression from biochemical screening to functional assessment:

workflow cluster_1 In Vitro Characterization cluster_2 Functional Validation StructureDesign StructureDesign BiochemicalScreening BiochemicalScreening StructureDesign->BiochemicalScreening Compound Synthesis CellularAssays CellularAssays BiochemicalScreening->CellularAssays IC50 Determination FunctionalAssays FunctionalAssays CellularAssays->FunctionalAssays Cellular Activity InVivoProfiling InVivoProfiling FunctionalAssays->InVivoProfiling Functional Efficacy

This workflow outlines the systematic approach used to characterize this compound, beginning with structure-based design and biochemical screening against purified kinases, progressing through cellular assays to confirm target engagement in relevant models, and culminating in functional assays that demonstrate therapeutic potential in disease-relevant contexts such as platelet aggregation [1].

Therapeutic Implications and Research Applications

Potential for Thrombosis Prevention

The unique profile of this compound as a Mer kinase inhibitor positions it as a promising candidate for anti-thrombotic therapies with potentially reduced bleeding risk. Current anti-platelet therapies such as aspirin and clopidogrel are complicated by significant bleeding risks (1-4% for major bleeding with aspirin alone), and non-response rates ranging from 5.5-60% for aspirin and 4-30% for clopidogrel based on meta-analyses [1]. In contrast, Mer knockout mice show decreased platelet aggregation while maintaining normal bleeding times and coagulation parameters, and are protected from thrombosis without increased spontaneous bleeding [1]. This suggests that this compound may offer a superior safety profile while maintaining efficacy in preventing pathologic thrombosis.

Applications in Cancer Research

Beyond thrombosis, Mer kinase has been strongly associated with oncogenesis in multiple human cancers, and its elevated activation contributes to tumor progression through regulation of macrophage activity and other mechanisms [1] [2]. The high selectivity of this compound for Mer over other TAM family members makes it particularly valuable for dissecting the specific contributions of Mer signaling in cancer biology, as Axl and Tyro3 may play distinct or even opposing roles in certain contexts. Additionally, Mer and Axl have been implicated in establishing an immunosuppressive tumor microenvironment, suggesting potential applications for this compound in cancer immunotherapy research [2].

Conclusion

References

UNC2881 specificity profile kinase panel

Author: Smolecule Technical Support Team. Date: February 2026

UNC2881 Specificity Profile

The table below summarizes the available quantitative data on this compound's activity against the TAM kinase family from initial scientific characterization [1] [2] [3].

Kinase Target Biochemical IC₅₀ Cellular IC₅₀ Selectivity Fold (over Mer)
Mer 4.3 nM [2] [4] 22 nM [1] [2] [3] -
Axl 360 nM [3] Not specified 83-fold [2] [4]
Tyro3 250 nM [2] [4] Not specified 58-fold [2] [4]

Mechanism of Action and Selectivity

This compound was developed using a structure-based design strategy. The inhibitor binds to the Mer kinase domain, forming key hydrogen bonds with the hinge region (residues Pro672 and Met674) and the gatekeeper region (Arg727) [1]. Its high selectivity within the TAM family is attributed to the specific conformational constraints of its substituted-pyrimidine scaffold [1].

The following diagram illustrates the mechanism of Mer kinase inhibition by this compound and its established selectivity within the TAM family.

G cluster_pathway Mer Signaling Pathway compound This compound Mer Mer Kinase compound->Mer Potent Binds & Inhibits Axl Axl Kinase compound->Axl Weakly Binds Tyro3 Tyro3 Kinase compound->Tyro3 Weakly Binds ATP ATP Binding ATP->compound Competes With Phosphorylation Auto-phosphorylation ATP->Phosphorylation Catalyzes Phosphorylation->compound Inhibited by this compound PlateletAgg Platelet Aggregation Phosphorylation->PlateletAgg Promotes Gas6 Gas6 Ligand Dimerization Receptor Dimerization Gas6->Dimerization Binds Dimerization->ATP Activates

Experimental Protocols for Profiling

The selectivity data for this compound was generated using established biochemical and cellular assays [1]. To conduct a broader kinase selectivity profile, the following standard methodologies are available through specialized contract research organizations:

  • Biochemical Kinase Assays: These measure the direct inhibition of a purified kinase's activity. Common formats include:
    • Radiometric Filter Binding: The classic "gold standard" that measures the transfer of a radioactive phosphate group from ATP to a substrate [5] [6].
    • Microfluidic Mobility Shift (Caliper): A non-radioactive method that separates and detects phosphorylated and non-phosphorylated substrates based on their electrophoretic mobility [6] [7].
  • Cellular Assays: These validate inhibitor activity in a live-cell context, often by measuring the reduction of target kinase phosphorylation (e.g., via Western blot) after cell treatment [1] [2].
  • Commercial Profiling Services: Companies like Reaction Biology and DiscoverX offer large-scale kinome profiling services, screening compounds against hundreds of kinases simultaneously to generate comprehensive selectivity profiles [5] [6].

References

UNC2881 confirmation Mer kinase targeting

Author: Smolecule Technical Support Team. Date: February 2026

UNC2881 Profile and Selectivity Data

This compound is documented in the scientific literature as a potent and highly selective inhibitor of Mer tyrosine kinase, discovered as part of research into new anti-thrombotic agents [1] [2]. Its key characteristic is its strong selectivity for Mer over the other two TAM family kinases, Axl and Tyro3 [3] [2].

The table below summarizes its core biochemical and cellular activity profile:

Property Value Context / Description
Mer IC₅₀ 4.3 nM [3] [1] [2] Enzyme inhibition assay [2].
Axl IC₅₀ 360 nM [2] 83-fold selectivity vs. Mer [3].
Tyro3 IC₅₀ 250 nM [2] 58-fold selectivity vs. Mer [3].
Cellular Mer IC₅₀ 22 nM [1] [2] Inhibition of Mer phosphorylation in 697 B-ALL cells [1].
Platelet Aggregation >25% inhibition [2] In human platelet-rich plasma stimulated by collagen [2].
Oral Bioavailability 14% (in mice) [3] [2] Characterized by high systemic clearance [2].

Experimental Protocols from Key Studies

The data in the table above comes from specific experimental methodologies. Here are the protocols for the key assays, as described in the research by Zhang et al. [1] [2]:

  • Enzyme Assay [1] [2]: The IC₅₀ value of 4.3 nM for Mer kinase inhibition was determined using a kinase inhibition assay. This compound, at a concentration of 430 nM, was also shown to inhibit other kinases like FGFR1, KDR, and EGFR by more than 50%.
  • Cell-based Assay [1] [2]: The cellular IC₅₀ of 22 nM was measured in 697 B-ALL cells. The assay involved treating the cells with this compound and assessing the inhibition of steady-state Mer kinase phosphorylation. The compound also inhibited ligand-dependent phosphorylation of a chimeric EGFR-Mer protein.
  • Functional Platelet Assay [1] [2]: The >25% inhibition of platelet aggregation was observed in human platelet-rich plasma stimulated by fibrillar Type I equine collagen. The assay also measured the suppression of ATP release, a marker of platelet activation.
  • In Vivo Pharmacokinetics [2]: The 14% oral bioavailability and high systemic clearance were determined in mice following a single oral dose of 3 mg/kg.

The Role of MERTK in Cancer Signaling

To understand the therapeutic potential of this compound, it's important to see its target in context. The following diagram illustrates the MERTK signaling pathway, which is dysregulated in various cancers, contributing to processes like cell survival, proliferation, and immune evasion [4].

mertk_pathway cluster_paths Downstream Pathways cluster_effects Cancer Hallmarks Ligands External Ligands (Gas6 / Protein S) MERTK MERTK Receptor Ligands->MERTK Phosphorylation Dimerization & Autophosphorylation MERTK->Phosphorylation Downstream Downstream Signaling Pathways Phosphorylation->Downstream AKT Akt Downstream->AKT ERK ERK1/2 Downstream->ERK JAKSTAT JAK/STAT Downstream->JAKSTAT YAP YAP/TAZ Downstream->YAP BCL2 Bcl-2 Downstream->BCL2 CellularEffects Cellular Effects Survival Cell Survival CellularEffects->Survival Proliferation Proliferation CellularEffects->Proliferation Invasion Invasion/Migration CellularEffects->Invasion ChemoResistance Chemoresistance CellularEffects->ChemoResistance ImmuneEvasion Immune Evasion CellularEffects->ImmuneEvasion AKT->CellularEffects ERK->CellularEffects JAKSTAT->CellularEffects YAP->CellularEffects BCL2->CellularEffects Inhibitor This compound (Mer Kinase Inhibitor) Inhibitor->MERTK Inhibits

Figure 1: MERTK Signaling Pathway and this compound Inhibition. This compound specifically targets the MERTK receptor tyrosine kinase, blocking its activation and subsequent pro-tumorigenic signaling cascades [4] [1] [2].

Chemical and Practical Research Data

For laboratory use, here is key physicochemical and handling information for this compound:

Property Specification
CAS Number 1493764-08-1 [3] [1] [2]
Molecular Formula C₂₅H₃₃N₇O₂ [3] [1] [2]
Molecular Weight 463.58 g/mol [3] [1] [2]
Solubility (DMSO) ~85 mg/mL (183.36 mM) [3] or ~292 mg/mL [2]
Storage Powder: -20°C for 3 years [3]

Finding Comparison Data and Newer Alternatives

The available data strongly establishes this compound as a tool compound for research. To perform a direct comparison with other inhibitors, you would need to actively search for more recent literature. Here is a guide on how to proceed:

  • Search Scientific Databases: Use platforms like PubMed, Google Scholar, and Scopus. Key search terms could include "MERTK inhibitor comparison," "UNC2025," "UNC3133," "BMS-777607," "novel MERTK inhibitors," and the names of specific cancers (e.g., "AML MERTK inhibitor").
  • Consult Commercial Supplier Data: Companies like InvivoChem and TargetMol often provide biological data for the compounds they sell. Checking their listings for other MERTK inhibitors can yield valuable comparative IC₅₀ values and cellular assay results.
  • Review Recent Patent Literature: Patents can be a source of information on new inhibitor scaffolds and their claimed efficacy compared to existing compounds.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

463.26957332 g/mol

Monoisotopic Mass

463.26957332 g/mol

Heavy Atom Count

34

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang W, McIver AL, Stashko MA, Deryckere D, Branchford BR, Hunter D, Kireev D, Miley MJ, Norris-Drouin J, Stewart WM, Lee M, Sather S, Zhou Y, Di Paola JA, Machius M, Janzen WP, Earp HS, Graham DK, Frye SV, Wang X. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. J Med Chem. 2013 Nov 20. 56(23): 9693–9700. PubMed PMID: 24219778.

Explore Compound Types